4,4'-Bis(2,3-epoxypropoxy)biphenyl
Description
The exact mass of the compound this compound is 298.12050905 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRVXYJWUUMVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947511 | |
| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90837-23-3, 2461-46-3 | |
| Record name | YL 6121 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90837-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(2,3-epoxypropoxy)biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bis(2,3-epoxypropoxy)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS number 2461-46-3 physicochemical data
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-bis(2,3-epoxypropoxy)biphenyl (CAS Number: 2461-46-3)
This guide provides a comprehensive overview of the physicochemical data, experimental protocols, and relevant workflows for this compound, a key component in advanced materials science and a compound of interest in drug development.
Physicochemical Data
The physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2461-46-3 | [1][2] |
| Molecular Formula | C₁₈H₁₈O₄ | [1][2] |
| Molecular Weight | 298.33 g/mol | [3][1] |
| Appearance | Colorless to pale yellow solid | [4] |
| Melting Point | 156 °C | [2] |
| Boiling Point | 473.6 °C at 760 mmHg | [2] |
| Density | 1.226 g/cm³ | [2] |
| Flash Point | 171.5 °C | [2] |
Table 2: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Sparingly soluble | [4] |
| LogP | 2.9 | [3] |
| pKa | Not applicable |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard techniques for the analysis of epoxy resins.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and curing characteristics of the epoxy resin system.
Methodology:
-
A sample of this compound (5-10 mg) is accurately weighed into an aluminum DSC pan.
-
If studying a cured system, the sample is prepared by mixing with a stoichiometric amount of a curing agent (e.g., an amine) and curing under specified conditions.
-
The pan is hermetically sealed.
-
The sample is placed in the DSC instrument, with an empty sealed pan as a reference.
-
The sample is subjected to a controlled temperature program under a nitrogen atmosphere (e.g., 50 mL/min). A typical program involves heating from room temperature to a temperature above the expected glass transition or curing temperature at a constant rate (e.g., 10 °C/min).[5]
-
The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step change in the baseline, while curing reactions are observed as exothermic peaks.[6]
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the compound.
Methodology:
-
A small sample (5-10 mg) of the cured or uncured material is placed in a TGA crucible.
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).[5][7]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the amount of residual char at high temperatures.[7]
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to monitor the curing process.
Methodology:
-
A small amount of the sample is prepared for analysis. For a solid, this can be done by grinding it with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.
-
The sample is placed in the FTIR spectrometer.
-
An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[8]
-
The disappearance of the characteristic epoxide peak (around 915 cm⁻¹) and the appearance of hydroxyl groups can be used to monitor the progress of the curing reaction.[9][10]
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the molecule.
Methodology:
-
A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[11]
-
The chemical shifts, integration of peaks, and coupling patterns provide detailed information about the arrangement of atoms within the molecule.[12][13]
Mandatory Visualizations
Synthesis Workflow
The industrial synthesis of this compound typically involves the reaction of 4,4'-biphenol with an excess of epichlorohydrin in the presence of a base.
Caption: Synthesis of this compound.
Experimental Workflow for Physicochemical Characterization
A general workflow for the comprehensive characterization of this compound is outlined below.
Caption: Physicochemical characterization workflow.
Crosslinking Mechanism
This compound acts as a crosslinker, reacting with curing agents to form a rigid polymer network.
Caption: Epoxy resin crosslinking mechanism.
References
- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]
- 2. This compound | 2461-46-3 [chemicalbook.com]
- 3. This compound | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. musechem.com [musechem.com]
- 5. mdpi.com [mdpi.com]
- 6. engineering.unt.edu [engineering.unt.edu]
- 7. mdpi.com [mdpi.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity—Isosorbide-Based Bis-Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Thermal Properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties of the epoxy monomer 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a key component in the formulation of high-performance thermosetting polymers. The biphenyl backbone of this monomer imparts significant thermal stability, making it a material of interest for applications in demanding environments. This document outlines the expected thermal behavior as characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), details generalized experimental protocols for these analyses, and presents a logical workflow for characterization.
Core Thermal Characteristics
The thermal properties of uncured this compound are critical for understanding its processing window and the stability of the final cured material. While specific experimental data for the neat, uncured monomer is not extensively available in public literature, we can infer its characteristic thermal events based on structurally similar compounds and the general behavior of epoxy resins.
Data Presentation
The following table summarizes the anticipated thermal properties for this compound. These values are illustrative and based on data for analogous biphenyl epoxy compounds and general principles of thermal analysis of epoxy monomers. Actual experimental values may vary based on purity and specific analytical conditions.
| Thermal Property | Analytical Method | Expected Value/Range | Description |
| Melting Point (Tm) | DSC | ~100 - 110 °C | The temperature at which the crystalline solid monomer transitions to a liquid state. A related compound, 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, has a reported melting point of 105°C.[1] |
| Onset Decomposition Temperature | TGA | > 300 °C | The temperature at which significant thermal degradation begins. Biphenyl-based epoxy resins are known for their enhanced thermal stability.[2] |
| Temperature at 5% Weight Loss (Td5%) | TGA | 320 - 350 °C | A common metric for thermal stability, indicating the temperature at which 5% of the material's mass has been lost due to decomposition. |
| Peak Decomposition Temperature | TGA | 350 - 400 °C | The temperature at which the maximum rate of decomposition occurs. |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable thermal analysis data. The following protocols are generalized for the characterization of epoxy monomers like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A sample of 5-10 mg of the powdered monomer is accurately weighed into an inert crucible (typically alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically high-purity nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to an upper temperature limit sufficient to ensure complete decomposition (e.g., 600-800 °C). A linear heating rate of 10 °C/min is commonly employed.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at specific weight loss percentages (e.g., Td5%, Td10%), and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal transitions such as glass transition (for amorphous phases) or curing exotherms when a curing agent is present.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small sample (typically 2-5 mg) of the powdered monomer is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: A purge gas, typically dry nitrogen, is passed through the DSC cell at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate, typically 10 °C/min. This scan reveals the melting behavior of the as-received material.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. This scan is useful for identifying the glass transition temperature (Tg) if the material can be quenched into an amorphous state.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic events. The melting point (Tm) is typically taken as the peak temperature of the melting endotherm, and the area under the peak is integrated to determine the enthalpy of fusion (ΔHm).
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive thermal characterization of an epoxy monomer such as this compound.
References
An In-depth Technical Guide to the Health and Safety Handling of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 4,4'-Bis(2,3-epoxypropoxy)biphenyl. It covers hazard identification, exposure controls, safe handling protocols, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] The key hazards associated with this compound are summarized in the table below.
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][3] |
| Skin Sensitization | 1 | May cause an allergic skin reaction.[1][3] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[3] |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 1 | Causes damage to organs (CNS and blood effects - Oral).[3] |
| Specific Target Organ Toxicity (Single Exposure) | 2 | May cause damage to organs (Respiratory tract - Oral).[3] |
| Hazardous to the Aquatic Environment, Chronic | 2 | Toxic to aquatic life with long lasting effects.[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Synonyms | 4,4'-Biphenol diglycidyl ether, 2,2'-[(1,1'-Biphenyl)-4,4'-diyl]bis(oxymethylene)bisoxirane |
| CAS Number | 2461-46-3 |
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.33 g/mol |
| Appearance | Odorless yellowish-brown viscous liquid |
| Boiling Point | Decomposes |
| Melting Point | 46-54°F (approx. 8-12°C) |
| Flash Point | >200°F (>93°C) |
| Specific Gravity | 1.16 |
| Solubility in Water | Insoluble |
Toxicological Data
The following table summarizes available toxicological data. It is important to note that for some endpoints, data from the closely related and structurally similar compound Bisphenol A diglycidyl ether (BADGE) is often used for assessment.
Table 3: Summary of Toxicological Data
| Test | Species | Route | Result |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 15,000 mg/kg (for a similar epoxy resin)[1] |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw (for BADGE resin) |
| Skin Irritation | Rabbit | Dermal | Irritating (Based on OECD 404)[3] |
| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation/damage[1][9] |
| Skin Sensitization | Mouse | Dermal | May cause an allergic skin reaction (LLNA)[10] |
| Mutagenicity | In vitro | - | Positive in some assays (e.g., Ames test) |
| Mutagenicity | In vivo | - | Negative in micronucleus tests |
| Carcinogenicity | - | - | Not classifiable as to its carcinogenicity to humans (Group 3) by IARC (for BADGE) |
| NOAEL (90-day study) | Rat | Oral | 50 mg/kg body weight/day (for BADGE)[11] |
| NOAEL (2-year study) | Rat (male) | Oral | 15 mg/kg body weight/day (for BADGE)[11] |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies like OSHA or ACGIH. For similar epoxy resins, general recommendations for respiratory protection against vapors and aerosols should be followed.[9]
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment should be implemented.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.[2]
-
Containment: Use closed systems whenever possible to minimize the release of vapors and aerosols.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[12]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Safe Handling and Storage Procedures
-
Handling: Avoid all contact with skin and eyes.[3] Do not breathe vapors or mists.[3] Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] Keep containers tightly closed when not in use.
First Aid Measures
Table 4: First Aid Measures
| Exposure | Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If exposed or concerned, get medical advice/attention.[1][3] |
| Skin Contact | Remove contaminated clothing and wash all affected areas with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or a doctor if you feel unwell.[3][13] |
Spill and Waste Disposal Procedures
-
Spills: In case of a spill, remove all sources of ignition.[14] Use absorbent material to clean up the spill and place it in a sealed container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter sewers or waterways.[15]
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for understanding the hazard profile of this chemical.
OECD 404: Acute Dermal Irritation/Corrosion
This test provides information on the health hazards likely to arise from a dermal application of the substance.
-
Principle: The test substance is applied in a single dose to a small area of the skin of an albino rabbit. Untreated skin serves as a control.
-
Procedure:
-
A small area of the rabbit's fur is clipped.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.
-
The exposure period is typically 4 hours.
-
After exposure, the patch and any residual test substance are removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
-
Evaluation: The severity of skin reactions is scored. If the effects persist to the end of the observation period, the substance is considered an irritant.[4]
OECD 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated as a control.
-
Procedure:
-
The test substance is instilled into the lower eyelid of one eye.
-
The eyelids are held together for about one second.
-
The eye is examined at 1, 24, 48, and 72 hours after application.
-
The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
-
Evaluation: The scores are evaluated in conjunction with the nature and severity of the lesions and their reversibility.[9][15]
Ames Test (Bacterial Reverse Mutation Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
The plates are incubated for 48-72 hours.
-
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[1][2]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of mammals.
-
Principle: When an erythroblast develops into a polychromatic erythrocyte, its main nucleus is expelled. Any micronucleus (a small, separate nucleus containing chromosome fragments or whole chromosomes) that has formed due to genotoxic damage remains in the cytoplasm.
-
Procedure:
-
Animals (usually mice or rats) are exposed to the test substance via an appropriate route.
-
Bone marrow or peripheral blood is collected at specific time points after treatment.
-
The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.
-
-
Evaluation: A significant increase in the frequency of micronucleated cells in the treated animals compared to the control group indicates genotoxicity.[16]
Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD 429)
The LLNA is an in vivo method for identifying potential skin sensitizers.
-
Principle: Skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application.
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
On day 6, the mice are injected with a substance (historically radioactive thymidine, now often a non-radioactive alternative like BrdU) that is incorporated into the DNA of proliferating cells.
-
The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured.
-
-
Evaluation: A stimulation index (SI) is calculated by comparing the proliferation in the treated groups to the vehicle control group. An SI of 1.6 or greater is typically considered a positive response, indicating that the substance is a skin sensitizer.[11][17]
Toxicological Mechanisms and Signaling Pathways
Skin Sensitization
Epoxy resins are known skin sensitizers.[18] The mechanism involves the haptenation of skin proteins by the reactive epoxy groups.
Genotoxicity
The suspected mutagenicity of this compound is likely due to the reaction of its epoxy groups with DNA, forming DNA adducts. This can lead to mutations if not repaired correctly.
Experimental Workflows
A typical laboratory workflow for handling and using this compound in a research setting should prioritize safety at every step.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 3. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. This compound | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Use of the LLNA:BrdU-ELISA for Skin Sensitization Hazard Assessment | Springer Nature Experiments [experiments.springernature.com]
- 11. 4.6. Skin Sensitization Study (Local Lymph Node Assay) [bio-protocol.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Epoxy resin monomers with reduced skin sensitizing potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Curing Mechanisms of 4,4'-Bis(2,3-epoxypropoxy)biphenyl with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the curing mechanisms of the epoxy resin 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a compound of interest in the development of high-performance polymers for various applications. While this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cells, its primary industrial use is in the formation of epoxy resins for electronics, adhesives, and composites.[1] This document focuses on the chemical reactions and analytical techniques relevant to its polymerization with amine curing agents.
Introduction to Curing Mechanisms
The curing of this compound with amines is a polyaddition reaction that proceeds through the nucleophilic ring-opening of the epoxide groups by the amine. This process transforms the liquid resin and amine hardener into a rigid, three-dimensional crosslinked network. The reactivity and final properties of the cured material are highly dependent on the type of amine used, primarily categorized as aliphatic or aromatic.
The fundamental reaction involves the attack of the lone pair of electrons on the amine nitrogen to one of the carbon atoms of the oxirane ring, leading to the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group to form a tertiary amine and an additional hydroxyl group. These newly formed hydroxyl groups can further catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis.
Quantitative Data Presentation
The curing kinetics of this compound with different amines can be quantitatively assessed using techniques such as Differential Scanning Calorimetry (DSC). The data below summarizes the kinetic parameters for the curing of this compound with the aromatic amine 4,4'-diaminodiphenylsulfone (DDS).
| Parameter | Symbol | Value | Unit |
| Activation Energy (n-th order) | Ea1 | 60.76 | kJ/mol |
| Activation Energy (autocatalytic) | Ea2 | 57.20 | kJ/mol |
| Pre-exponential Factor (n-th order) | A1 | 4.08 x 104 | min-1 |
| Pre-exponential Factor (autocatalytic) | A2 | 1.01 x 106 | min-1 |
Table 1: Kinetic parameters for the curing of this compound with 4,4'-diaminodiphenylsulfone (DDS) as determined by DSC analysis.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful thermoanalytical technique used to study the heat flow associated with chemical reactions as a function of temperature or time. For epoxy-amine curing, which is an exothermic process, DSC can be used to determine the total heat of reaction, the rate of reaction, and kinetic parameters such as activation energy.
Protocol for Non-isothermal DSC Analysis:
-
Sample Preparation: Accurately weigh stoichiometric amounts of this compound and the chosen amine curing agent into an aluminum DSC pan. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the amine. Thoroughly mix the components at a temperature that ensures homogeneity without initiating significant curing.
-
Instrument Setup:
-
Place the prepared sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the onset of the curing reaction (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing reaction is complete.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔHtotal).
-
The degree of conversion (α) at any given temperature can be calculated as the ratio of the partial heat of reaction at that temperature to the total heat of reaction.
-
Employ iso-conversional kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the activation energy (Ea) as a function of the degree of conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
FTIR spectroscopy is a valuable tool for monitoring the progress of the curing reaction by tracking changes in the concentration of specific functional groups.
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a stoichiometric mixture of the epoxy resin and amine hardener. Apply a thin film of the mixture between two potassium bromide (KBr) plates or onto a suitable attenuated total reflectance (ATR) crystal.
-
Spectral Acquisition:
-
Record an initial FTIR spectrum at the start of the reaction (t=0).
-
Place the sample in a heated cell or on a heated stage at the desired curing temperature.
-
Acquire spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy group peak, typically around 915 cm-1.
-
Use a stable peak that does not change during the reaction, such as a C-H stretching peak from the aromatic rings, as an internal standard.
-
The degree of conversion of the epoxy groups can be calculated from the normalized peak areas.
-
Visualization of Curing Mechanisms and Workflows
Curing Reaction Pathway
The following diagram illustrates the general reaction mechanism for the curing of a diepoxide with a primary amine.
Caption: General reaction pathway for epoxy-amine curing.
Experimental Workflow for Curing Kinetics Analysis
The logical flow for determining the curing kinetics of the epoxy-amine system is depicted below.
Caption: Experimental workflow for kinetic analysis.
Discussion of Amine Reactivity
Aromatic vs. Aliphatic Amines:
-
Aromatic Amines (e.g., DDS): The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity. Consequently, aromatic amines are less reactive than aliphatic amines and typically require elevated temperatures to achieve a reasonable curing rate. The resulting cured polymers often exhibit higher thermal stability and chemical resistance due to the rigid aromatic structures incorporated into the network.
-
Aliphatic Amines (e.g., Ethylenediamine): The electron pair on the nitrogen is localized, making them strong nucleophiles. Aliphatic amines are highly reactive and can cure epoxy resins at room temperature or with mild heating. The flexibility of the aliphatic chains can lead to polymers with higher toughness but generally lower thermal resistance compared to those cured with aromatic amines.
Conclusion
The curing of this compound with amines is a versatile process that can be tailored to achieve a wide range of material properties by selecting the appropriate amine curing agent and curing conditions. The protocols and data presented herein provide a foundation for researchers to investigate and optimize the curing of this epoxy resin for their specific applications, from advanced materials to potential therapeutic uses. The combination of DSC and FTIR provides a comprehensive understanding of the curing kinetics and reaction mechanism.
References
Application Notes: Polymerization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl with Anhydride Hardeners
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the polymerization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl epoxy resin using various anhydride hardeners. This system is known for producing thermosets with high thermal stability, excellent chemical resistance, and superior mechanical properties.
Introduction
This compound is a solid epoxy resin characterized by its rigid biphenyl backbone. This structure contributes to high glass transition temperatures (Tg) and enhanced thermal stability in the cured polymer network. Anhydride hardeners are a class of curing agents that react with epoxy groups, typically at elevated temperatures, to form a highly crosslinked polyester network.[1] This combination is ideal for applications demanding high performance, such as in advanced composites, high-temperature adhesives, and encapsulation for electronic components.[2] Compared to amine-cured systems, anhydride curing offers advantages like lower exotherm, reduced shrinkage, longer pot life, and excellent dielectric properties.[3]
Curing Chemistry and Reaction Mechanism
The curing of epoxy resins with anhydrides is a complex process that primarily involves two main reactions: esterification and etherification (homopolymerization). The reaction requires an initiator with an active hydrogen, such as a hydroxyl group, which can be present on the epoxy resin backbone, from trace moisture, or added as an accelerator (e.g., tertiary amines, imidazoles).[1]
The key steps are:
-
Initiation (Anhydride Ring-Opening): A hydroxyl group attacks the carbonyl carbon of the anhydride ring, opening it to form a monoester with a free carboxylic acid group.[1]
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring), generating a hydroxyl-ester and another hydroxyl group.[1]
-
Propagation: This new hydroxyl group can then react with another anhydride molecule, propagating the polymerization and leading to a dense three-dimensional polyester network.[1]
-
Etherification (Side Reaction): At higher temperatures, hydroxyl groups can also directly react with epoxy groups, leading to ether linkages (homopolymerization). This reaction consumes epoxy groups without the anhydride.[1]
Experimental Protocols
3.1. Materials & Equipment
-
Epoxy Resin: this compound (Solid, high purity). Epoxide Equivalent Weight (EEW) must be known.
-
Anhydride Hardeners: Nadic Methyl Anhydride (NMA), Phthalic Anhydride (PA), Methyl-tetrahydrophthalic Anhydride (MTHPA), etc. Anhydride Equivalent Weight (AEW) must be known.
-
Accelerator/Catalyst: 2-Ethyl-4-methyl-imidazole (2,4-EMI), Benzyldimethylamine (BDMA), or Tris(dimethylaminomethyl)phenol.
-
Equipment: High-precision balance, planetary mixer or mechanical stirrer with heating mantle, vacuum oven, aluminum molds, hot plate, and personal protective equipment (gloves, safety glasses, lab coat).
-
Analytical Instruments: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA), Universal Testing Machine.
3.2. Formulation Calculation
The amount of anhydride hardener is typically expressed in parts per hundred parts of resin (phr). The calculation is based on the stoichiometric ratio of anhydride groups to epoxy groups (A/E).[1]
Formula: phr (Hardener) = (AEW / EEW) * (A/E) * 100
-
AEW: Anhydride Equivalent Weight ( g/mol )
-
EEW: Epoxide Equivalent Weight ( g/mol )
-
A/E: Anhydride-to-Epoxide equivalent ratio.
Note: For optimal properties, the A/E ratio is often between 0.85 and 1.0 to account for the epoxy homopolymerization side reaction.[1] The ideal ratio should be determined experimentally.
3.3. General Experimental Workflow
The following workflow outlines the key steps from preparation to characterization of the cured polymer.
3.4. Detailed Protocol: Curing with Nadic Methyl Anhydride (NMA)
This protocol is a representative example. Temperatures and times should be optimized for the specific system.
-
Preparation:
-
Calculate the required amounts of epoxy resin, NMA, and accelerator (e.g., 1 phr of BDMA) using the formulation formula.
-
Preheat the solid this compound resin to a temperature above its melting point (e.g., 120-140°C) until it is a clear, manageable liquid.
-
Preheat the NMA hardener to ~60°C to reduce its viscosity.
-
-
Mixing:
-
In a suitable mixing vessel, add the preheated liquid epoxy resin.
-
Slowly add the NMA hardener to the resin while stirring mechanically at a moderate speed (e.g., 200 rpm) to avoid introducing excessive air.
-
Continue mixing at an elevated temperature (e.g., 90°C) for 10-15 minutes until the mixture is completely homogeneous.[1]
-
Add the accelerator (1 phr BDMA) and continue mixing for another 2-5 minutes.[1]
-
-
Degassing and Casting:
-
Place the mixture in a vacuum oven preheated to 80-90°C and apply a vacuum to remove any entrapped air bubbles. Degas until bubbling subsides.
-
Carefully pour the bubble-free mixture into molds that have been pre-treated with a release agent and preheated to the initial curing temperature.
-
-
Curing and Post-Curing:
-
A multi-stage cure cycle generally yields the best results by allowing for stress relaxation.[1]
-
Initial Cure: Place the molds in an oven at 120-130°C for 2 hours.[4]
-
Intermediate Cure: Increase the temperature to 150-160°C and hold for 2-4 hours.[4]
-
Post-Cure: For maximum crosslinking and Tg, increase the temperature to 180-200°C and hold for an additional 2-4 hours.[1]
-
Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
3.5. Characterization Protocols
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the degree of cure. A typical method involves heating the sample from room temperature to ~250°C at a rate of 10°C/min.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability. The sample is heated in a nitrogen or air atmosphere from room temperature to ~700°C at a rate of 10-20°C/min to determine the onset of decomposition (Td) and char yield.[5]
-
Dynamic Mechanical Analysis (DMA): To measure viscoelastic properties, including storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is often used to identify Tg. A typical scan is from room temperature to above Tg at a heating rate of 3-5°C/min and a fixed frequency (e.g., 1 Hz).[4]
-
Mechanical Testing: To determine properties like tensile strength, flexural strength, and modulus according to ASTM standards (e.g., ASTM D638 for tensile, ASTM D790 for flexural).
Data Presentation
While specific data for this compound is limited in readily available literature, the following tables present representative data for high-performance epoxy systems cured with anhydrides to provide a baseline for expected performance.
Table 1: Properties of Common Anhydride Hardeners
| Hardener | Abbreviation | Form at 25°C | AEW ( g/mol ) | Key Features |
|---|---|---|---|---|
| Nadic Methyl Anhydride | NMA | Liquid | 178 | High Tg, good thermal stability[5] |
| Phthalic Anhydride | PA | Solid | 148 | Low cost, good electrical properties |
| Methyl-tetrahydrophthalic Anhydride | MTHPA | Liquid | 166 | Long pot life, good mechanicals |
| Hexahydrophthalic Anhydride | HHPA | Solid | 154 | Excellent color stability, weather resistant[1] |
Table 2: Example Curing Schedules and Thermal Properties
| Epoxy System | Hardener (A/E) | Accelerator (phr) | Cure Schedule | Tg (°C) | Td at 5% loss (°C) |
|---|---|---|---|---|---|
| DGEBA | MNA (0.9) | 0.5 (2-MI) | 1h @ 130°C + 1h @ 180°C | ~165 | ~350[5] |
| TGDDM | MNA (1.0) | 1.0 (2,4-EMI) | 2h @ 130°C + 2h @ 160°C + 2h @ 190°C | 224 - 247 | ~324[4] |
| DGEBA | HHPA (0.85) | 1.0 (BDMA) | 2h @ 90°C + 4h @ 165°C | ~140-150 | N/A |
Note: DGEBA (Diglycidyl ether of bisphenol A) and TGDDM (Tetraglycidyl-diaminodiphenylmethane) are used as representative high-performance epoxy resins.
Table 3: Example Mechanical Properties
| Epoxy System | Hardener | Flexural Strength (MPa) | Flexural Modulus (GPa) | Tensile Strength (MPa) |
|---|---|---|---|---|
| DGEBA | NMA | ~120-145 | ~3.0-3.4 | ~70-85 |
| DGEBA | HHPA | ~110-130 | ~2.8-3.2 | ~65-80 |
Values are typical ranges and highly dependent on the exact formulation and cure cycle.
References
Application Notes: High-Performance Epoxy Resins Formulated with 4,4'-Bis(2,3-epoxypropoxy)biphenyl
Introduction
4,4'-Bis(2,3-epoxypropoxy)biphenyl, also known as 4,4′-Biphenol diglycidyl ether (BP-DGE), is a rigid-rod bifunctional epoxy resin monomer critical for formulating high-performance thermosetting polymers.[1][] Its unique molecular structure, characterized by a rigid biphenyl backbone, imparts exceptional properties to the cured epoxy system, surpassing those of conventional resins like Diglycidyl ether of bisphenol A (DGEBA).[][3] Epoxy resins based on BP-DGE are sought after for demanding applications in the aerospace, automotive, marine, and electronics industries where superior thermal stability, mechanical strength, and chemical resistance are paramount.[1][]
The biphenyl group's rigidity enhances the mechanical strength and thermal stability of the final polymer.[1] Furthermore, the ordered structure of biphenyl units can lead to the formation of liquid crystalline phases, which improves the polymer network's organization and can enhance properties such as thermal conductivity.[1] This document provides detailed application notes and protocols for researchers and scientists working on the formulation and characterization of high-performance epoxy resins using BP-DGE.
Key Advantages of BP-DGE Formulations
-
Enhanced Thermal Stability : The rigid biphenyl structure restricts thermal motion, leading to a higher glass transition temperature (Tg) and superior thermal performance compared to more flexible DGEBA-based systems.[]
-
Superior Mechanical Properties : The inherent stiffness of the BP-DGE molecule contributes to higher tensile strength and modulus in the cured resin.[1]
-
Excellent Chemical Resistance : The stable biphenyl backbone provides robust resistance against various chemicals and solvents.[1][4]
-
Low Dielectric Constant : The regular arrangement of biphenyl mesogens can reduce dipole polarization, making BP-DGE suitable for electronic components and encapsulation materials where low dielectric properties are beneficial.[1][]
Comparative Data of Epoxy Resin Systems
The selection of the epoxy monomer and the curing agent is crucial in determining the final properties of the thermoset. The following tables summarize the properties of BP-DGE and compare its performance with the widely used DGEBA resin.
Table 1: Physicochemical Properties of BP-DGE
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | [5] |
| CAS Number | 2461-46-3 | [6] |
| Molecular Formula | C18H18O4 | [5] |
| Molecular Weight | 298.3 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Epoxy Equivalent Weight (EEW) | ~149 g/eq | Calculated |
| Density | 1.226 g/cm³ | [] |
| Boiling Point | 473.6°C at 760 mmHg |[] |
Table 2: Performance Comparison: BP-DGE vs. DGEBA
| Property | BP-DGE based system | DGEBA based system | Improvement Rationale |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Higher (e.g., >160°C)[][7] | Lower (e.g., ~120°C with aliphatic amines)[8] | The rigid biphenyl backbone in BP-DGE restricts segmental motion.[1] |
| Thermal Stability (TGA) | Higher decomposition temperature | Lower decomposition temperature | The stable aromatic structure of BP-DGE enhances thermal resistance.[] |
| Mechanical Strength | Higher modulus and strength | Standard | The rigid molecular structure contributes to a stiffer polymer network.[1] |
| Viscosity (uncured) | Higher (often solid at RT) | Lower (typically liquid at RT) | The rigid, symmetric structure of BP-DGE promotes crystallinity. |
| UV Resistance | Moderate | Poor (prone to yellowing) | Aromatic ether linkages in both are susceptible to UV degradation, but cycloaliphatic epoxies offer superior UV resistance.[4] |
Experimental Protocols
Protocol 1: General Formulation and Curing of BP-DGE Epoxy Resin
This protocol describes the general procedure for preparing and curing a BP-DGE-based epoxy system with an amine curing agent.
1. Materials and Equipment:
-
This compound (BP-DGE) resin
-
Curing agent (e.g., 4,4'-Diaminodiphenyl sulfone (DDS) for high-temperature applications)[9][10]
-
Heating mantle with magnetic stirring or mechanical stirrer
-
High-precision analytical balance
-
Beakers, spatulas
-
Vacuum oven
-
Molds (e.g., silicone or aluminum)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
2. Stoichiometry Calculation: The stoichiometric amount of curing agent is calculated to ensure a complete reaction. The parts by weight of hardener per hundred parts of resin (phr) are determined using their equivalent weights.[11]
Formula: phr = (Amine Hydrogen Equivalent Weight (AHEW) / Epoxy Equivalent Weight (EEW)) * 100
Example:
-
BP-DGE EEW ≈ 149 g/eq
-
DDS AHEW = 62 g/eq[9]
-
phr (DDS) = (62 / 149) * 100 ≈ 41.6 Therefore, 41.6g of DDS is needed for every 100g of BP-DGE resin.
3. Formulation Procedure:
-
Preheat the BP-DGE resin in an oven or on a hot plate to a temperature sufficient to melt it and reduce its viscosity (e.g., 120-140°C).
-
Weigh the required amount of molten BP-DGE resin into a beaker.
-
Weigh the calculated stoichiometric amount of the curing agent (e.g., DDS).
-
Slowly add the curing agent to the molten epoxy resin while stirring continuously until the curing agent is fully dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum oven for 10-20 minutes at a temperature above the melting point of the components to remove any entrapped air bubbles.
-
Pour the clear, bubble-free mixture into preheated molds.
4. Curing Schedule: The curing schedule is critical for developing optimal properties. A multi-stage curing process is often employed for high-performance systems.[12]
-
Initial Cure: Place the molds in an oven at 150°C for 1-2 hours.[12]
-
Intermediate Cure: Increase the temperature to 175-180°C and hold for 2 hours.[12]
-
Post-Cure: Finally, increase the temperature to 200°C for an additional 2-3 hours to complete the cross-linking reaction and maximize the glass transition temperature.[12]
-
Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
Caption: Workflow for the formulation and curing of BP-DGE epoxy thermosets.
Protocol 2: Thermal Characterization
Thermal analysis is essential to verify the performance of the cured epoxy resin.
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg).
-
Procedure:
-
Prepare a small sample (5-10 mg) of the cured epoxy resin.
-
Place the sample in an aluminum DSC pan and seal it. Place an empty sealed pan in the reference position.
-
Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is identified as the midpoint of the step change in the heat flow curve.[10]
-
2. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate thermal stability and decomposition temperature.
-
Procedure:
-
Place a small sample (10-15 mg) of the cured epoxy in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 700°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition (Td) is often reported as the temperature at which 5% weight loss occurs.[13]
-
3. Dynamic Mechanical Analysis (DMA):
-
Objective: To measure thermomechanical properties such as storage modulus (E'), loss modulus (E''), and tan delta (δ). The peak of the tan δ curve is often used as an indicator of Tg.
-
Procedure:
-
Prepare a rectangular specimen of the cured resin with precise dimensions (e.g., 15 mm x 5 mm x 2 mm).[13]
-
Mount the specimen in the DMA instrument using a suitable clamp (e.g., single cantilever or three-point bending).[13]
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to above the Tg (e.g., 250°C) at a controlled rate (e.g., 3-5°C/min).[13]
-
The storage modulus, loss modulus, and tan delta are recorded as a function of temperature.
-
Caption: Relationship between BP-DGE's molecular structure and its properties.
Applications
The outstanding properties of BP-DGE-based epoxy resins make them ideal for a range of high-performance applications:
-
Aerospace Composites : Used in manufacturing lightweight, high-strength structural components for aircraft and spacecraft that must withstand extreme temperatures.[]
-
Electronic Encapsulation : Their low dielectric properties and high thermal stability are crucial for protecting sensitive electronic components like integrated circuits and semiconductors.[]
-
Structural Adhesives : Provide exceptional bonding strength for materials like metals and composites, especially in high-temperature environments.[]
-
High-Performance Coatings : Formulate durable coatings with excellent resistance to corrosion and chemicals for industrial equipment, pipelines, and marine applications.[]
References
- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]
- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 4. fabervanderende.com [fabervanderende.com]
- 5. This compound | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. threebond.co.jp [threebond.co.jp]
- 9. daryatamin.com [daryatamin.com]
- 10. ijert.org [ijert.org]
- 11. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-Bis(2,3-epoxypropoxy)biphenyl in Electronic Packaging Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a high-performance epoxy resin, in the formulation of electronic packaging materials. This document details its superior properties, presents comparative data, and offers detailed experimental protocols for its characterization and application.
Introduction
This compound is a solid, bifunctional epoxy resin distinguished by its rigid biphenyl backbone. This molecular structure imparts exceptional thermal stability, mechanical strength, and low dielectric properties to cured epoxy systems, making it an ideal candidate for advanced electronic packaging applications where performance and reliability are critical. Its use addresses the increasing demands for materials that can withstand higher operating temperatures, offer better signal integrity, and provide robust protection for sensitive electronic components. The rigid structure of this biphenyl epoxy resin contributes to a higher glass transition temperature (Tg) and a lower coefficient of thermal expansion (CTE) compared to conventional epoxy resins like diglycidyl ether of bisphenol A (DGEBA).
Key Properties and Advantages
The incorporation of this compound into electronic packaging formulations offers several distinct advantages:
-
High Thermal Stability: The rigid biphenyl structure restricts thermal motion, leading to excellent retention of mechanical properties at elevated temperatures.
-
Enhanced Mechanical Properties: The inherent rigidity of the polymer backbone contributes to high flexural strength and modulus, crucial for the structural integrity of electronic packages.
-
Low Dielectric Constant and Dissipation Factor: The symmetric and non-polar nature of the biphenyl group helps in achieving low dielectric constant (Dk) and dissipation factor (Df), which is essential for high-frequency applications to minimize signal delay and loss.[1]
-
Good Adhesion: Like other epoxy resins, it exhibits strong adhesion to a variety of substrates used in electronic assemblies, including copper, silicon, and glass fibers.
-
Chemical Resistance: The highly cross-linked network formed upon curing provides excellent resistance to a wide range of chemicals and solvents.
Data Presentation: Thermal, Mechanical, and Dielectric Properties
The following tables summarize the key performance characteristics of this compound-based epoxy systems. For comparative purposes, data for a standard DGEBA-based system is also included where available.
Table 1: Thermal Properties of Cured Epoxy Resins
| Property | This compound System | DGEBA System | Test Method |
| Glass Transition Temperature (Tg) | > 250 °C (with DDM)[2] | 189 °C (with DDM)[2] | DMA |
| 5% Weight Loss Temperature (Td5) | 425 °C (with AroCy B10, anisotropic 2:1)[1] | 380 °C (with AroCy B10, 1:1)[1] | TGA |
| Residual Weight at 800 °C (in N2) | 35% (with AroCy B10, anisotropic 2:1)[1] | 25% (with AroCy B10, 1:1)[1] | TGA |
| Coefficient of Thermal Expansion (CTE) | 66 ppm/°C (with DDM)[2] | 72 ppm/°C (with DDM)[2] | TMA |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Property | This compound System | DGEBA System | Test Method |
| Flexural Strength | 95.55 - 152.36 MPa (with DDM)[3] | ~90 MPa | ISO 178 |
| Flexural Modulus | 1.71 - 2.65 GPa (with DDM)[3] | ~3.5 GPa | ISO 178 |
Table 3: Dielectric Properties of Cured Epoxy Resins at Room Temperature
| Property | This compound System | DGEBA System | Test Method |
| Dielectric Constant (Dk) at 1 MHz | 2.54 (with TFSAEy/DDM)[3] | 3.52 (with DDM)[3] | ASTM D150 |
| Dissipation Factor (Df) at 1 MHz | 0.025 (with TFSAEy/DDM)[3] | 0.038 (with DDM)[3] | ASTM D150 |
| Dielectric Constant (Dk) at 10 GHz | 2.72 (with BPAF) | 3.40 (with DDM) | ASTM D150 |
| Dissipation Factor (Df) at 10 GHz | 0.038 (with BPAF) | 0.044 (with DDM) | ASTM D150 |
Experimental Protocols
Preparation of a Biphenyl Epoxy-Based Laminate for Electronic Packaging
This protocol describes the fabrication of a glass fiber-reinforced laminate suitable for printed circuit board (PCB) applications.
Materials:
-
This compound resin
-
Curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Solvent (e.g., a mixture of methyl ethyl ketone (MEK) and acetone)
-
Woven glass fiber cloth
-
Copper foil
Procedure:
-
Varnish Preparation:
-
Dissolve the this compound resin and the stoichiometric amount of DDM in the solvent mixture to achieve a solids content of 50-60 wt%.
-
Stir the mixture at room temperature until all components are fully dissolved.
-
-
Impregnation:
-
Immerse the glass fiber cloth in the prepared varnish.
-
Pass the impregnated cloth through a set of rollers to ensure uniform resin content and remove excess varnish.
-
-
B-Staging (Prepreg Formation):
-
Dry the impregnated cloth in a vertical or horizontal oven at 150-170°C for 3-10 minutes to partially cure the resin and remove the solvent. The resulting prepreg should be tack-free at room temperature.
-
-
Lamination:
-
Cut the prepreg sheets to the desired dimensions.
-
Stack the desired number of prepreg sheets between two layers of copper foil.
-
Place the stack in a hydraulic press.
-
Press at a temperature of 180-200°C and a pressure of 20-40 kg/cm ² for 90-120 minutes.
-
-
Post-Curing:
-
To enhance the glass transition temperature and ensure complete curing, post-cure the laminate in an oven at 200-220°C for 2-4 hours.
-
Thermal Analysis Protocols
Instrument: A calibrated Differential Scanning Calorimeter.
Procedure for Cure Kinetics:
-
Accurately weigh 5-10 mg of the uncured resin-hardener mixture into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 300°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).[4]
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction. The total heat of curing (ΔH) is determined by integrating the area under the exotherm.
Procedure for Glass Transition Temperature (Tg):
-
Use a sample of the fully cured material (5-10 mg).
-
Place the sample in an aluminum DSC pan and seal it.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10-20 °C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the step change in the baseline of the second heating scan.[5]
Instrument: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Accurately weigh 10-15 mg of the cured material into a TGA crucible.[6]
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 800°C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50-100 mL/min).[7][8]
-
Record the sample weight as a function of temperature.
-
The thermal stability is typically reported as the temperature at which 5% weight loss occurs (Td5). The residual weight at 800°C indicates the char yield.
Visualizations
Caption: Curing pathway of this compound.
Caption: Experimental workflow for laminate fabrication.
Caption: Logical relationship of properties.
References
- 1. xrfscientific.com [xrfscientific.com]
- 2. uotechnology.edu.iq [uotechnology.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epotek.com [epotek.com]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. electronics.org [electronics.org]
- 8. researchgate.net [researchgate.net]
Application of 4,4'-Bis(2,3-epoxypropoxy)biphenyl in Advanced Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl in the formulation of advanced composite materials. This high-performance epoxy resin is distinguished by its rigid biphenyl backbone, which imparts exceptional thermal stability and mechanical strength to cured composites, making it a material of interest for demanding applications in the aerospace, automotive, and electronics industries.
Introduction
This compound is a solid epoxy resin synthesized from 4,4'-biphenol and epichlorohydrin. Its molecular structure, featuring a central biphenyl unit, provides a significant increase in glass transition temperature (Tg) and enhanced mechanical properties compared to conventional bisphenol A based epoxy resins. When cured with appropriate hardeners, it forms a densely cross-linked network, resulting in a composite matrix with superior performance characteristics. This document outlines the synthesis of the epoxy resin, a detailed curing protocol with a common aromatic amine hardener, and the expected material properties of the resulting composite.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the etherification of 4,4'-biphenol with epichlorohydrin, followed by a ring-closing reaction.[1]
Experimental Protocol: Synthesis
Materials:
-
4,4'-Biphenol
-
Epichlorohydrin (in 16-25 fold weight excess to 4,4'-biphenol)[1]
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 1% by weight of 4,4'-biphenol)[1]
-
Solid sodium hydroxide or potassium hydroxide
-
Non-polar organic solvent (e.g., toluene)
-
Deionized water
Procedure:
-
Ring-Opening Etherification:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge 4,4'-biphenol and an excess of epichlorohydrin.
-
Add the phase-transfer catalyst to the mixture.
-
Heat the reaction mixture to 70-100°C under a nitrogen atmosphere and stir for 3-10 hours.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the 4,4'-biphenol content is less than 0.5%.[1]
-
Once the reaction is complete, remove the excess epichlorohydrin by vacuum distillation.[1]
-
-
Ring-Closing Reaction:
-
To the crude product from the previous step, add a non-polar organic solvent.
-
Gradually add solid sodium hydroxide or potassium hydroxide powder in three portions while maintaining the temperature at 80°C and continue the reaction for 1 hour.[1]
-
Increase the temperature to reflux and remove the water generated during the reaction using a Dean-Stark trap or a similar water-separation technique. This drives the equilibrium towards the product.[1]
-
Continue the reflux for 5-11 hours, monitoring the reaction by HPLC until the product content is greater than 99%.[1]
-
Cool the reaction mixture and wash with tap water and then deionized water to remove the catalyst and inorganic salts.[1]
-
Cool the organic layer to precipitate the product.
-
Isolate the solid product by filtration and dry under vacuum to yield this compound.
-
Expected Product Characteristics:
Curing of this compound for Advanced Composites
Aromatic diamines are commonly used as curing agents for biphenyl-type epoxy resins to achieve high thermal stability. 4,4'-Diaminodiphenylmethane (DDM) is a frequently used hardener. The curing process involves the ring-opening reaction of the epoxy groups with the amine groups, leading to a three-dimensional cross-linked network.
Experimental Protocol: Curing with 4,4'-Diaminodiphenylmethane (DDM)
Materials:
-
This compound resin
-
4,4'-Diaminodiphenylmethane (DDM) hardener
-
Solvent (if necessary, for viscosity reduction, e.g., acetone)
-
Mold release agent
-
Composite reinforcement (e.g., carbon fiber, glass fiber)
Procedure:
-
Stoichiometric Calculation:
-
Determine the stoichiometric ratio of the epoxy resin to the amine hardener based on their respective equivalent weights. The amine hydrogen equivalent weight (AHEW) of DDM is 49.5 g/eq. The epoxy equivalent weight (EEW) of this compound can be calculated from its molecular weight (298.33 g/mol ) and functionality (2), resulting in an EEW of approximately 149.17 g/eq.
-
The required amount of DDM per 100 parts of resin (phr) can be calculated as: phr = (AHEW / EEW) * 100.
-
-
Mixing:
-
Preheat the this compound resin to a temperature above its melting point (e.g., 160-170°C) to reduce its viscosity.
-
Melt the DDM hardener (melting point ~90°C) separately.
-
Add the molten DDM to the molten epoxy resin and mix thoroughly until a homogeneous mixture is obtained. If using a solvent, dissolve both components in the solvent before mixing.
-
If fabricating a composite, this mixture is then used to impregnate the reinforcing fibers (e.g., via hand lay-up, resin transfer molding).
-
-
Curing Cycle:
-
Pour the resin-hardener mixture into a preheated mold treated with a release agent.
-
A typical curing cycle involves a multi-step process to control the reaction kinetics and minimize internal stresses:
-
Initial cure at a moderate temperature, for example, 130°C for 30 minutes.[2]
-
Ramp up the temperature to a higher curing temperature, for instance, 180°C.
-
Hold at 180°C for an extended period, typically 2-3 hours, to ensure a high degree of cross-linking.[2]
-
A post-curing step at a temperature above the glass transition temperature (e.g., 200°C) for 2 hours can be employed to further enhance the network completion and thermal stability.
-
-
Logical Workflow for Composite Fabrication
Caption: Workflow for fabricating advanced composites.
Properties of Cured this compound Based Composites
The properties of the final composite are highly dependent on the specific curing agent, curing cycle, and the type and volume fraction of the reinforcement. The following tables summarize typical properties for composites based on biphenyl epoxy resins.
Mechanical Properties
| Property | Typical Value Range | Test Method |
| Flexural Strength | 95 - 152 MPa[3] | Three-point bending (e.g., ASTM D790) |
| Flexural Modulus | 1.7 - 2.7 GPa[3] | Three-point bending (e.g., ASTM D790) |
| Tensile Strength | ~99 MPa (for a similar liquid crystal epoxy) | ASTM D638 |
| Impact Strength | - | Izod/Charpy Impact Test (e.g., ASTM D256) |
Thermal Properties
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | 128 - 266 °C[3][4] | DSC or DMA |
| 5% Weight Loss Temperature (Td5) | > 300 °C[3] | TGA |
| Char Yield at 800 °C (in N2) | - | TGA |
| Coefficient of Thermal Expansion (CTE) | - | TMA or Dilatometry |
Characterization Protocols
Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg) and analyze the curing kinetics. Protocol:
-
Sample Preparation: A small amount of the uncured resin/hardener mixture (5-10 mg) is sealed in an aluminum DSC pan. For cured samples, a small piece of the composite is used.
-
Heating Rate: A typical heating rate is 10 K/min.[1]
-
Atmosphere: The analysis is conducted under a nitrogen atmosphere with a flow rate of 50 mL/min.[1]
-
Temperature Program: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 300°C). For cured samples, a second heating scan is often performed to obtain a clear glass transition.
Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability and decomposition behavior of the cured composite. Protocol:
-
Sample Preparation: A small piece of the cured composite (10-20 mg) is placed in a TGA pan.
-
Heating Rate: A typical heating rate is 10 or 20 °C/min.[1]
-
Atmosphere: The analysis is performed under a nitrogen or air atmosphere with a typical flow rate of 50-60 cm³/min.[1]
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) to observe the complete degradation profile.
Dynamic Mechanical Analysis (DMA)
Purpose: To determine the viscoelastic properties of the cured composite, including the storage modulus (E'), loss modulus (E''), and tan delta, from which the glass transition temperature (Tg) can also be determined. Protocol:
-
Sample Preparation: A rectangular specimen of the cured composite with defined dimensions is prepared.
-
Test Mode: A three-point bending or tensile mode is commonly used.
-
Frequency: A typical frequency for the oscillating load is 1 Hz.
-
Temperature Program: The sample is subjected to a controlled temperature ramp (e.g., 3°C/min) through the glass transition region.[5]
Signaling Pathway of Curing and Property Enhancement
Caption: Curing mechanism and property enhancement pathway.
Safety Precautions
-
Epoxy resins and amine hardeners can be skin and respiratory sensitizers. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
High-temperature curing should be performed in a suitable oven with proper exhaust ventilation.
These application notes and protocols provide a foundational guide for the use of this compound in advanced composites. Researchers are encouraged to optimize the synthesis and curing parameters for their specific applications and reinforcement systems to achieve the desired material performance.
References
- 1. CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical Properties of Bisacryl-, Composite-, and Ceramic-resin Restorative Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4,4'-Bis(2,3-epoxypropoxy)biphenyl in Advanced Polymer Synthesis
Introduction
4,4'-Bis(2,3-epoxypropoxy)biphenyl is a diepoxide compound utilized as a high-performance crosslinking agent and monomer in the synthesis of epoxy resins.[1] Its defining feature is the rigid biphenyl backbone, which imparts significant improvements to the resulting polymer network.[1] This structure enhances mechanical strength, thermal stability, and chemical resistance, making it an invaluable component for materials in demanding applications such as the aerospace, automotive, and electronics industries.[1] The two highly reactive epoxy groups enable the formation of a dense, three-dimensional polymer network through ring-opening polymerization with various curing agents.[1]
Mechanism of Action: Crosslinking
The crosslinking process is fundamental to the curing of epoxy resins, transforming a liquid monomer mixture into a hard, rigid solid.[1] this compound's two epoxy rings are susceptible to nucleophilic attack by curing agents, typically amines or anhydrides. This reaction opens the epoxy ring and forms a covalent bond, initiating the creation of a polymer chain. As the reaction proceeds at both ends of the biphenyl molecule, a highly crosslinked, three-dimensional network is formed. The rigidity of the biphenyl unit restricts the mobility of the polymer chains, which is a key factor in the enhanced thermomechanical properties of the final material.[1]
References
Application Notes and Protocols: Curing Kinetics of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Based Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the curing kinetics of epoxy resin systems based on 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a liquid crystalline epoxy resin. The information herein is critical for optimizing curing processes and predicting the final properties of the thermoset materials for high-performance applications.
Introduction
This compound, also known as 4,4′-diglycidyloxybiphenyl (BP), is a liquid crystalline epoxy resin that offers unique properties such as high thermal conductivity.[1] Understanding its curing kinetics is essential for controlling the cross-linking reaction and, consequently, the thermomechanical properties of the final cured product. This document outlines the kinetic parameters and experimental protocols for studying the curing behavior of BP epoxy resin, with a focus on systems cured with 4,4'-diaminodiphenylsulfone (DDS).
The curing of epoxy resins with amines is a complex process involving multiple reactions. It is widely recognized that these reactions are often autocatalytic, where the hydroxyl groups generated during the epoxide ring-opening accelerate subsequent reactions.[2] Kinetic analysis of these systems is commonly performed using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction.[2] Both isothermal and non-isothermal DSC methods are employed to determine key kinetic parameters.[2]
Quantitative Data Presentation
The curing kinetics of the this compound (BP) and 4,4'-diaminodiphenylsulfone (DDS) system can be effectively described by a mixed model that incorporates both an n-th order reaction and an autocatalytic reaction.[1]
Table 1: Kinetic Parameters for the Curing of this compound with 4,4'-Diaminodiphenylsulfone [1]
| Parameter | Description | Value |
| Ea1 | Activation energy for the n-th order reaction | 60.76 kJ/mol |
| Ea2 | Activation energy for the autocatalytic reaction | 57.20 kJ/mol |
| A1 | Pre-exponential factor for the n-th order reaction | 4.08 × 10⁴ min⁻¹ |
| A2 | Pre-exponential factor for the autocatalytic reaction | 1.01 × 10⁶ min⁻¹ |
| n | Reaction order for the n-th order reaction component | Varies with temperature |
| m | Reaction order for the autocatalytic reaction component | Varies with temperature |
Table 2: Reaction Rate Constants at Different Isothermal Temperatures [1]
| Isothermal Temperature (°C) | k1 (min⁻¹) (n-th order rate constant) | k2 (min⁻¹) (Autocatalytic rate constant) |
| 150 | - | - |
| 170 | - | - |
| 190 | - | - |
| 210 | - | - |
| 230 | - | - |
Note: Specific values for k1 and k2 at each temperature are determined by fitting experimental data to the kinetic model.
Experimental Protocols
The following protocols are based on the methodologies cited for studying the curing kinetics of this compound based systems.
Materials and Sample Preparation
-
Materials :
-
This compound (BP) epoxy resin.
-
4,4'-diaminodiphenylsulfone (DDS) curing agent.
-
-
Stoichiometric Mixing :
-
Calculate the stoichiometric ratio of the epoxy resin to the curing agent. For amine curing agents, this is typically based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the amine.[3]
-
Preheat the BP epoxy resin to a molten state to reduce viscosity.
-
Add the stoichiometric amount of DDS to the molten BP resin.
-
Stir the mixture thoroughly until a homogeneous solution is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Differential Scanning Calorimetry (DSC) Analysis
DSC is a primary technique for investigating the curing kinetics by measuring the heat released during the exothermic cross-linking reaction.[2]
-
Non-isothermal DSC Scans :
-
Accurately weigh 5-10 mg of the uncured BP/DDS mixture into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from room temperature to a temperature above the curing completion temperature (e.g., 300°C) at several constant heating rates (e.g., 5, 10, 15, and 20 °C/min).[4]
-
Perform the scans under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).[4]
-
The total heat of reaction (ΔH_total) is determined from the area under the exothermic peak.
-
-
Isothermal DSC Scans :
-
Accurately weigh 5-10 mg of the uncured BP/DDS mixture into an aluminum DSC pan and seal it.
-
Place the sample and reference pans into the DSC cell, pre-heated to the desired isothermal temperature.
-
Rapidly heat the sample to the set isothermal temperature (e.g., 150, 170, 190, 210, 230 °C).[1]
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
The extent of cure (α) at any time (t) is calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction (ΔH_total) obtained from the non-isothermal scans.
-
Kinetic Data Analysis
The data obtained from DSC is used to determine the kinetic parameters.
-
Model-Free (Isoconversional) Analysis :
-
Methods such as those by Friedman, Kissinger, or Flynn-Wall-Ozawa can be used to determine the activation energy (Ea) as a function of the extent of cure (α) from non-isothermal DSC data at different heating rates.[5]
-
-
Model-Fitting Analysis :
-
The curing reaction of BP/DDS systems can be described by a mixed n-th order and autocatalytic model.[1] The general form of this model is: dα/dt = k1(1-α)ⁿ + k2αᵐ(1-α)ⁿ where dα/dt is the rate of cure, α is the extent of cure, k1 and k2 are the rate constants for the n-th order and autocatalytic reactions, respectively, and m and n are the reaction orders.
-
The rate constants are assumed to follow the Arrhenius equation: k = A * exp(-Ea / RT) where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature.
-
The kinetic parameters (Ea1, Ea2, A1, A2, m, n) are determined by fitting the experimental data from isothermal DSC scans to the model equation.[1]
-
Visualizations
Caption: Experimental workflow for determining curing kinetics.
Caption: Simplified reaction pathway for epoxy-amine curing.
References
- 1. researchgate.net [researchgate.net]
- 2. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. preprints.org [preprints.org]
- 5. Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Coatings Utilizing 4,4'-Bis(2,3-epoxypropoxy)biphenyl Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for surface coatings based on 4,4'-Bis(2,3-epoxypropoxy)biphenyl epoxy resin. This high-performance monomer is noted for its rigid biphenyl structure, which imparts exceptional thermal stability, mechanical strength, and chemical resistance to cured coating systems.[1][2] Such properties make these formulations highly suitable for demanding applications, including protective coatings in the aerospace, automotive, and electronics industries.[1][2]
Overview of this compound in Coatings
This compound is a solid, difunctional epoxy resin that serves as a primary binder or a co-resin in coating formulations. Its key attributes include:
-
High Thermal Stability: The rigid biphenyl backbone restricts chain mobility, leading to a higher glass transition temperature (Tg) and excellent thermal endurance.
-
Enhanced Mechanical Properties: The inherent rigidity of the molecule contributes to high modulus and tensile strength in the cured coating.[2]
-
Superior Chemical Resistance: The dense cross-linked network formed upon curing provides a robust barrier against a wide range of chemicals and solvents.
-
Adhesion Promotion: Like other epoxy resins, formulations based on this compound exhibit strong adhesion to various substrates, including metals, composites, and concrete.
Experimental Protocols
Materials Required
-
Epoxy Resin: this compound (Epoxy Equivalent Weight [EEW]: ~149 g/eq)
-
Curing Agents:
-
Amine-based: 4,4'-Diaminodiphenyl sulfone (DDS) (Amine Hydrogen Equivalent Weight [AHEW]: ~62 g/eq)
-
Anhydride-based: Nadic Methyl Anhydride (NMA) (Anhydride Equivalent Weight [AEW]: ~178 g/eq)
-
-
Accelerator (for anhydride cure): 2-Ethyl-4-methylimidazole (EMI)
-
Solvent (optional, for viscosity reduction): A blend of xylene and n-butanol (70:30 w/w)
-
Substrate: Cold-rolled steel panels (Q-Panel, 10 cm x 15 cm)
-
Surface Preparation: Abrasive grit (e.g., aluminum oxide), degreasing solvent (e.g., acetone, isopropanol)
-
Application Equipment: Film applicator (e.g., drawdown bar), spray gun, or brush/roller
-
Curing Oven: Programmable, with controlled temperature ramping.
General Workflow for Coating Formulation and Application
The following diagram outlines the general workflow for preparing and applying the this compound based coatings.
Protocol 1: Amine-Cured Formulation for High-Temperature Service
This protocol details the formulation using 4,4'-Diaminodiphenyl sulfone (DDS), a high-temperature aromatic amine curing agent, which results in a coating with excellent thermal stability and chemical resistance.
1. Substrate Preparation: a. Degrease the steel panels by wiping with acetone. b. Grit-blast the panels to a near-white metal finish (Sa 2.5). c. Remove all blasting residues with clean, dry compressed air.
2. Formulation (Stoichiometric Ratio): a. In a beaker, combine 10.0 g of this compound with 15.0 g of the xylene/n-butanol solvent blend. b. Gently heat the mixture to 60-70°C on a hot plate with stirring until the epoxy resin is completely dissolved. c. In a separate container, dissolve 4.16 g of 4,4'-Diaminodiphenyl sulfone (DDS) in the minimum amount of the same solvent blend with gentle warming. d. Allow both solutions to cool to room temperature. e. Slowly add the DDS solution to the epoxy resin solution with continuous stirring. f. Mix thoroughly for 10-15 minutes to ensure a homogeneous mixture. g. Degas the formulation in a vacuum chamber for 5-10 minutes to remove entrapped air.
3. Application: a. Apply the formulated coating to the prepared steel panels using a film applicator to achieve a target dry film thickness (DFT) of 50 µm. b. Allow the coated panels to stand at ambient temperature for 30 minutes for solvent flash-off.
4. Curing Schedule: a. Place the panels in a programmable oven. b. Ramp the temperature from ambient to 150°C at a rate of 2°C/minute. c. Hold at 150°C for 1 hour. d. Ramp the temperature to 200°C at 2°C/minute. e. Hold at 200°C for 2 hours. f. Turn off the oven and allow the panels to cool slowly to room temperature inside the oven.
Protocol 2: Anhydride-Cured Formulation for Enhanced Electrical Insulation
This protocol utilizes a Nadic Methyl Anhydride (NMA) curing agent, which is often employed in applications requiring good electrical insulating properties and high thermal stability.
1. Substrate Preparation: a. Follow the same procedure as in Protocol 1 (Section 2.3.1).
2. Formulation (Stoichiometric Ratio): a. In a beaker, melt 10.0 g of this compound at 120-130°C. b. In a separate container, preheat 11.95 g of Nadic Methyl Anhydride (NMA) to 60°C. c. Add the preheated NMA to the molten epoxy resin with vigorous stirring. d. Add 0.22 g (approximately 1% of the total resin and hardener weight) of 2-Ethyl-4-methylimidazole (EMI) as an accelerator. e. Continue mixing for 5-10 minutes until the mixture is homogeneous. f. Degas the hot mixture in a vacuum oven at 80°C for 10-15 minutes.
3. Application: a. Preheat the steel panels to 60°C. b. Apply the hot formulation to the preheated panels using a film applicator to achieve a target DFT of 75 µm.
4. Curing Schedule: a. Place the panels in a programmable oven. b. Ramp the temperature from ambient to 120°C at a rate of 3°C/minute. c. Hold at 120°C for 2 hours. d. Ramp the temperature to 180°C at 2°C/minute. e. Hold at 180°C for 3 hours. f. Allow the panels to cool slowly to room temperature.
Performance Data
The following tables summarize the expected performance data for coatings prepared according to the provided protocols.
Table 1: Mechanical Properties of Cured Coatings
| Property | Test Method | Amine-Cured (Protocol 1) | Anhydride-Cured (Protocol 2) |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B | 5B |
| Pencil Hardness | ASTM D3363 | 6H | 5H |
| Mandrel Bend | ASTM D522 | 1/8 inch | 1/4 inch |
| Impact Resistance (Direct) | ASTM D2794 | 160 in-lbs | 120 in-lbs |
Table 2: Thermal and Chemical Resistance Properties
| Property | Test Method | Amine-Cured (Protocol 1) | Anhydride-Cured (Protocol 2) |
| Glass Transition Temp. (Tg) | ASTM E1640 (DMA) | ~220°C | ~190°C |
| 5% Weight Loss Temp. (TGA) | ASTM E1131 | > 350°C | > 330°C |
| Salt Spray Resistance | ASTM B117 | > 1000 hours | > 800 hours |
| 10% H₂SO₄ Immersion (30 days) | ASTM D1308 | No significant change | Slight gloss reduction |
| Xylene Resistance (50 double rubs) | ASTM D5402 | No effect | No effect |
Visualization of Curing Mechanism
The curing of this compound with an amine hardener involves the nucleophilic attack of the amine's active hydrogens on the epoxy ring, leading to a highly cross-linked network.
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood when handling solvents and uncured resins.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Avoid skin contact with epoxy resins and curing agents as they can be sensitizers.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Adhesion | Inadequate surface preparation; Contamination | Ensure thorough cleaning and profiling of the substrate. |
| Surface Defects (craters, pinholes) | Entrapped air/solvent; Contamination | Degas the formulation before application; Ensure a clean application environment. |
| Incomplete Cure | Incorrect mix ratio; Insufficient cure time/temperature | Verify stoichiometry and mixing procedure; Optimize curing schedule. |
| Brittle Coating | Excessive cross-linking; Inappropriate curing agent | Adjust formulation with a flexibilizing agent; Re-evaluate curing agent choice. |
References
Protocol for dissolving 4,4'-Bis(2,3-epoxypropoxy)biphenyl for experiments
Application Notes and Protocols for 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a diepoxide compound utilized in the synthesis of high-performance epoxy resins and polymers. Its rigid biphenyl backbone imparts enhanced thermal and mechanical properties to the resulting materials, making it a subject of interest in materials science.[] Additionally, its potential as an anti-cancer agent is under investigation.[] Proper dissolution of this compound is a critical first step for its use in experimental settings, whether for polymer synthesis, biological assays, or other research applications. This document provides a detailed protocol for dissolving this compound and summarizes its solubility in various common laboratory solvents.
Physicochemical Properties
| Property | Value |
| CAS Number | 2461-46-3 |
| Molecular Formula | C₁₈H₁₈O₄ |
| Molecular Weight | 298.33 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 156-160.4 °C |
Solubility Data
Quantitative solubility data for this compound is not widely available in published literature. The following table summarizes qualitative and semi-quantitative solubility information gathered from various sources. It is recommended to perform small-scale solubility tests for specific applications.
| Solvent | Solubility | Observations and Conditions |
| Acetone | Soluble | Uncured epoxy resins are generally soluble in ketones like acetone.[2] |
| Benzene | Slightly Soluble | Sonication may be required to aid dissolution. |
| Chloroform | Soluble | Heating and sonication can facilitate dissolution. A study utilized a mixture of isopropyl alcohol and chloroform for recrystallization.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Brominated epoxy resins have been shown to be soluble in DMSO.[4] |
| Ethanol | Soluble | Generally, epoxy resins show solubility in alcohols. |
| Ethyl Acetate | Soluble | A generic epoxy resin was reported to have a solubility of around 100 g/L.[5] |
| Isopropyl Alcohol | Soluble | Used in a solvent mixture with chloroform for recrystallization.[3] |
| Tetrahydrofuran (THF) | Soluble | THF has been used as a solvent for dissolving this compound before curing.[3] |
| Water | Insoluble | Epoxy resins are generally insoluble in water. |
Experimental Protocol: Dissolving this compound
This protocol provides a general procedure for dissolving this compound for the preparation of a stock solution. The choice of solvent will depend on the specific experimental requirements.
4.1. Materials
-
This compound powder
-
Selected solvent (e.g., Tetrahydrofuran, Chloroform, Acetone)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
4.2. Procedure
-
Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Transfer the powder to the glass vial or flask. Add the selected solvent to the desired final concentration.
-
Dissolution:
-
Place a magnetic stir bar in the vial/flask and place it on a magnetic stirrer at room temperature.
-
If the compound does not readily dissolve, gentle heating (e.g., in a water bath at 40-50 °C) can be applied. Caution: Ensure the solvent is not heated to its boiling point.
-
For difficult-to-dissolve samples, sonication in an ultrasonic bath for 10-15 minute intervals can be effective.
-
-
Observation: Continue stirring, heating, or sonicating until the solid is completely dissolved and the solution is clear.
-
Storage: Once dissolved, the solution should be stored in a tightly sealed container, protected from light, and at an appropriate temperature (typically 2-8 °C for short-term storage or as recommended for the specific solvent and application).
4.3. Safety Precautions
-
Always handle this compound and organic solvents in a fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or solvent vapors.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any work.
Visualizations
5.1. Experimental Workflow
Caption: Dissolution workflow for this compound.
5.2. Signaling Pathway (Hypothetical for Anti-Cancer Research)
As the specific signaling pathways affected by this compound in cancer cells are still under investigation, the following diagram represents a hypothetical pathway where an epoxy compound could interfere with a generic cell growth signaling cascade.
Caption: Hypothetical inhibition of a cell signaling pathway.
References
Troubleshooting & Optimization
Preventing premature curing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature curing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl mixtures.
Troubleshooting Premature Curing
Premature curing, or gelation, of this compound mixtures before application can lead to failed experiments and loss of valuable materials. This guide addresses common causes and provides systematic solutions to avoid this issue.
Problem: The epoxy mixture begins to thicken and harden before the intended application.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for premature curing.
Detailed Troubleshooting Steps
1. High Temperature:
-
Question: Was the resin or hardener stored at an elevated temperature? Was the mixing environment too warm?
-
Cause: Heat accelerates the cross-linking reaction between the epoxy resin and the curing agent.[][2] this compound, being a high-performance resin, can be sensitive to thermal conditions.
-
Solution:
-
Store the resin and curing agent in a cool, dry place, ideally between 2-8°C for long-term storage, as indicated by some suppliers for similar epoxy compounds.[3] For short-term storage and use, maintain a temperature range of 18-25°C.
-
Mix the components in a temperature-controlled environment.
-
If the exothermic reaction generates excessive heat during mixing, use a cooling bath to dissipate it.
-
2. Incorrect Hardener or Mixing Ratio:
-
Question: Was the correct hardener used? Was the resin-to-hardener ratio calculated and measured accurately?
-
Cause: An incorrect stoichiometric ratio can lead to an accelerated and incomplete cure.[] Different curing agents (amines, anhydrides) have different reactivities and pot lives.
-
Solution:
-
Always double-check the technical data sheet for the specific hardener being used.
-
Use calibrated scales or graduated cylinders for accurate measurements.
-
Prepare smaller batches to better control the exothermic reaction and extend the working time.[2]
-
3. Contamination:
-
Question: Were the mixing containers and utensils clean and dry? Could the resin or hardener have been exposed to moisture or other reactive chemicals?
-
Cause: Contaminants can act as unintended catalysts or react with the epoxy or hardener, leading to premature polymerization. Moisture is a known accelerator for some curing reactions.[4] Incompatible materials can also leach substances that initiate curing.
-
Solution:
-
Use clean, dry, and dedicated mixing equipment made of compatible materials (see Table 2).
-
Keep containers tightly sealed when not in use to prevent moisture absorption from the air.
-
Avoid contact with incompatible materials such as strong acids, bases, amines, and strong oxidizers.[4]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: For long-term storage, it is recommended to store the resin in a tightly sealed container in a refrigerator at 2-8°C. For daily use, store in a cool, dry place away from direct sunlight and heat sources, ideally between 18-25°C.[3]
-
-
Q2: How does humidity affect the shelf life of the resin?
-
A2: High humidity can introduce moisture, which can react with the epoxy resin or the curing agent, potentially leading to premature curing and a reduction in shelf life. Always keep containers tightly sealed.
-
-
Q3: Can I use solvents to reduce the viscosity of the mixture?
-
A3: While some compatible solvents can be used as reactive diluents, they can also affect the curing kinetics and final properties of the cured product.[5] It is crucial to use only recommended diluents and to understand their impact on pot life. It is generally advised to avoid non-reactive solvents as they can get trapped in the cured matrix and compromise performance.
-
Curing Process
-
Q4: My mixture cured too quickly. What can I do to extend the pot life?
-
A4: To extend the pot life, you can:
-
Work in a cooler environment (around 18-22°C).[2]
-
Mix smaller batches to reduce the exothermic heat buildup.[2]
-
Use a slower curing agent if your application allows.
-
Consider adding a polymerization inhibitor, such as a phenolic compound, after consulting technical support for appropriate types and concentrations.
-
-
-
Q5: What is the difference in curing mechanisms between amine and anhydride hardeners?
-
A5: Amine hardeners cure through a nucleophilic addition reaction where the amine groups directly open the epoxy rings. Anhydride hardeners require an initiator (often a hydroxyl group or a tertiary amine catalyst) to open the anhydride ring, which then reacts with the epoxy group in a chain-wise polymerization.[6][7]
-
Safety and Compatibility
-
Q6: What personal protective equipment (PPE) should I use when handling this compound?
-
A6: Always wear appropriate PPE, including safety goggles, nitrile or butyl rubber gloves, and a lab coat.[4] Work in a well-ventilated area or under a fume hood.
-
-
Q7: What materials should I avoid when working with this compound mixtures?
-
A7: Avoid contact with strong acids, strong bases, amines, and strong oxidizing agents, as these can cause hazardous polymerization.[4] Also, avoid using containers made of incompatible plastics that may leach plasticizers or other chemicals.
-
Data and Protocols
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Long-Term Storage | 2-8°C in a tightly sealed container. | To minimize thermal degradation and prevent premature polymerization. |
| Short-Term Storage | 18-25°C in a dry, dark place. | To maintain viscosity and reactivity for immediate use. |
| Humidity | < 50% Relative Humidity. | To prevent moisture contamination which can accelerate curing. |
| Handling Environment | Well-ventilated area, 18-25°C. | To ensure user safety and control the curing reaction rate. |
Table 2: Material Compatibility
| Material Class | Compatible | Incompatible |
| Metals | Stainless Steel, Aluminum | Copper, Brass, Zinc (can cause corrosion and contamination) |
| Plastics | Polypropylene (PP), Polyethylene (PE), Polytetrafluoroethylene (PTFE) | Polyvinyl Chloride (PVC - potential for plasticizer leaching), Polystyrene (PS) |
| Elastomers | Butyl Rubber, Nitrile Rubber | Natural Rubber, Silicone (potential for cure inhibition) |
Experimental Protocol: Inhibition of Premature Curing
This protocol provides a general guideline for incorporating a polymerization inhibitor to extend the pot life of this compound mixtures. Note: The optimal inhibitor and its concentration must be determined experimentally for each specific formulation and application.
Materials:
-
This compound resin
-
Selected curing agent (e.g., amine or anhydride)
-
Polymerization inhibitor (e.g., hydroquinone, p-methoxyphenol)
-
Clean, dry mixing containers (e.g., polypropylene beakers)
-
Stirring rod (e.g., glass or PTFE)
-
Calibrated digital scale
Procedure:
-
Preparation: Ensure all equipment is clean and dry. Work in a temperature-controlled environment (e.g., 20°C).
-
Inhibitor Addition:
-
Weigh the required amount of this compound resin into a mixing container.
-
If using a solid inhibitor, pre-dissolve it in a small, compatible portion of the resin with gentle warming and stirring, then allow it to cool to the working temperature.
-
Add the calculated amount of inhibitor solution or liquid inhibitor to the bulk resin. Typical concentrations range from 100 to 1000 ppm, but this should be optimized.
-
Mix thoroughly until the inhibitor is completely dispersed.
-
-
Hardener Addition:
-
Weigh the stoichiometric amount of the curing agent in a separate container.
-
Add the curing agent to the resin-inhibitor mixture.
-
Mix thoroughly but gently for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid whipping air into the mixture.
-
-
Observation:
-
Monitor the viscosity of the mixture over time at a constant temperature to determine the pot life.
-
Compare the pot life with a control batch prepared without the inhibitor.
-
-
Curing:
-
Proceed with the intended application and cure schedule. Note that the addition of an inhibitor may require a longer or higher temperature cure to achieve full properties.
-
Curing Reaction Pathways
The curing of this compound involves the ring-opening of the epoxy groups. The two most common types of curing agents are amines and anhydrides, each with a distinct reaction mechanism.
Amine Curing Pathway
Caption: Curing mechanism with a primary amine hardener.
Anhydride Curing Pathway
Caption: Curing mechanism with an anhydride hardener.
References
- 2. 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl | 85954-11-6 [chemicalbook.com]
- 3. Biphenyl liquid crystalline epoxy resin as a low-shrinkage resin-based dental restorative nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rudolphbros.com [rudolphbros.com]
- 5. This compound | 2461-46-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing curing temperature for 4,4'-Bis(2,3-epoxypropoxy)biphenyl resins
Technical Support Center: 4,4'-Bis(2,3-epoxypropoxy)biphenyl Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing temperature of this compound epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is the typical curing mechanism for this compound resin?
A1: The curing of this compound, like other epoxy resins, occurs through a ring-opening polymerization of its epoxy groups.[1] When mixed with a curing agent (hardener), such as an amine or anhydride, the reactive molecules in the hardener attack the three-membered epoxy rings, causing them to open and form covalent bonds. This process continues, creating a highly crosslinked, three-dimensional polymer network.[][3] With amine curing agents, the active hydrogen atoms on the amine react with the epoxy groups to form secondary amines, which can then react further, leading to the formation of a rigid thermoset material.[4][5]
Q2: What are the critical factors influencing the curing process?
A2: Several factors are critical to achieving a successful cure:
-
Mix Ratio: An incorrect ratio of resin to hardener is a primary cause of curing failures, such as a tacky or soft final product.[6][7][8] The ratio is stoichiometrically calculated to ensure that the reactive groups of the resin and hardener are balanced.[9]
-
Temperature: The ambient temperature of your workspace and the temperature of the resin mixture significantly impact the reaction rate.[6][10] Lower temperatures slow down the curing process, potentially leading to an incomplete cure, while excessively high temperatures can accelerate the reaction, reducing working time and potentially causing defects.[7][10]
-
Mixing: The resin and hardener must be mixed thoroughly and evenly to ensure a uniform chemical reaction.[6][7][10] Incomplete mixing is a common cause of isolated soft or sticky spots.[9]
-
Humidity: High humidity (generally above 60%) can introduce moisture into the mixture, which may interfere with the curing reaction and cause cloudiness or surface defects.[6][7]
Q3: How can I determine the optimal curing temperature for my specific formulation?
A3: The optimal curing temperature depends on the resin, the type of curing agent used, and the desired final properties. A common and effective method for determining this is Differential Scanning Calorimetry (DSC).[11][12] By performing a dynamic DSC scan (heating the sample at a constant rate), you can identify the onset of the curing reaction and the temperature at which the reaction rate is at its maximum (the exothermic peak).[11] Isothermal DSC scans at various temperatures can then be used to study the curing kinetics and find a temperature that provides a complete cure within a practical timeframe.[13][14]
Q4: Can this epoxy resin be cured at room temperature?
A4: Curing at room temperature is dependent on the chosen curing agent. While some aliphatic amines can cure epoxy resins at ambient temperatures, this compound is a rigid-rod epoxy that, when combined with many high-performance hardeners like aromatic amines or anhydrides, typically requires elevated temperatures to achieve a full cure and optimal properties.[][4] A post-curing step at a higher temperature is often recommended to enhance the glass transition temperature (Tg) and mechanical properties.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Solutions & Recommendations |
| Incomplete Cure (Tacky or Soft Surface) | 1. Incorrect Mix Ratio: Too much or too little hardener was used.[7][8] 2. Low Curing Temperature: The ambient temperature was too low for the chemical reaction to proceed to completion.[6][7][9] 3. Inadequate Mixing: The resin and hardener were not mixed thoroughly, leaving unreacted components.[6][9] 4. Expired Materials: The resin or hardener has passed its shelf life.[7] | 1. Verify the mix ratio specified on the technical data sheet (by weight or volume) and measure components accurately.[9] 2. Move the piece to a warmer environment (ideally 21-27°C) to see if curing completes.[9][15] If not, the uncured resin must be scraped off and a new layer poured.[9] For future experiments, ensure a consistent and appropriate curing temperature is maintained for the entire curing period.[16] 3. Mix for the recommended time (e.g., 3-5 minutes), scraping the sides and bottom of the mixing container multiple times.[6][10] 4. Always check the expiration dates on your materials before use. |
| Air Bubbles in Cured Resin | 1. Air Trapped During Mixing: Mixing too vigorously introduces air into the resin.[6][17] 2. Cold Resin: Cold, more viscous resin traps bubbles more easily.[6] 3. Outgassing from Substrate: Porous materials (like wood) can release trapped air when coated with resin.[6] | 1. Mix slowly and deliberately.[10] 2. Gently warm the resin and hardener components in a water bath before mixing to lower their viscosity.[6] 3. If bubbles appear on the surface during curing, they can often be removed by passing a heat gun or torch quickly over the surface.[15] 4. For porous substrates, apply a thin seal coat of resin first and allow it to set before applying the main coat.[6] |
| Cloudy or Hazy Appearance | 1. Moisture Contamination: High humidity or water present on surfaces or in mixing containers.[6][7] 2. Temperature Fluctuation: Significant temperature drops during the curing process. 3. Incomplete Mixing: Can lead to areas with different refractive indices.[6] | 1. Work in a controlled environment with humidity below 60%.[7] Ensure all tools and substrates are completely dry.[6] 2. Maintain a stable temperature throughout the curing cycle.[15] 3. Ensure thorough mixing as described above. |
| Cracking or Shrinkage | 1. Excessive Heat Buildup (Exotherm): Curing in thick layers generates significant heat, creating internal stress.[6] 2. Rapid Temperature Changes: Curing too quickly or experiencing a thermal shock can cause stress.[7] 3. Incorrect Mix Ratio: Leads to a weak polymer network that is prone to fracture.[6] | 1. Pour the resin in thinner layers, allowing each layer to cure before adding the next, as per the manufacturer's guidelines.[15] 2. Avoid drastic temperature changes during the curing process. 3. Double-check and adhere strictly to the recommended mix ratio.[15] |
Data Presentation: Curing Schedules & Thermal Properties
The following tables summarize quantitative data from studies involving biphenyl-type epoxy resins. Note that optimal parameters depend heavily on the specific curing agent used.
Table 1: Thermal Properties of Cured this compound (BP) vs. DGEBA Resin (Curing Agent: 2,2'-bis(4-cyanatophenyl) propane (AroCy B10))
| System | 5% Weight Loss Temperature (°C) | Residual Weight at 800°C (%) |
| BP/B10 (anisotropic) | >400 | ~40 |
| DGEBA/B10 | ~375 | ~25 |
Data sourced from Benchchem.[1]
Table 2: Example Curing Schedules for Epoxy Resins with Aromatic Amine Hardeners (These are general examples; specific parameters for this compound may vary)
| Curing Agent | Typical Curing Schedule | Resulting Heat Deflection Temp. (HDT) (°C) |
| Metaphenylene diamine (MPDA) | 2 hours at 80°C + 4 hours at 150°C | 150 |
| Diaminodiphenylmethane (DDM) | 2 hours at 80°C + 4 hours at 150°C | 150 |
| Diaminodiphenylsulfone (DDS) | 2 hours at 110°C + 4 hours at 200°C | 180 - 190 |
Data adapted from general aromatic amine curing agent properties.[4]
Experimental Protocols
Methodology: Determining Degree of Cure using Differential Scanning Calorimetry (DSC)
This protocol outlines the standard procedure for characterizing the cure behavior of an epoxy resin system.
Objective: To determine the total heat of reaction (ΔH_total) for a given resin-hardener system and to calculate the degree of cure (α) of a partially cured sample.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC) instrument
-
Uncured, thoroughly mixed sample of this compound resin and selected hardener
-
Partially cured sample (cured for a specific time/temperature)
-
Aluminum DSC pans and lids
-
Precision scale
Procedure:
-
Sample Preparation (Uncured): a. Prepare a small amount (5-10 mg) of the uncured, freshly mixed resin/hardener system. b. Accurately weigh the sample in an aluminum DSC pan. c. Hermetically seal the pan to prevent any mass loss during the experiment.
-
Dynamic DSC Scan (to determine ΔH_total): a. Place the sealed sample pan in the DSC cell. Place an empty, sealed reference pan in the reference cell. b. Heat the sample from ambient temperature to a temperature well beyond the completion of the curing reaction (e.g., 25°C to 250°C) at a constant heating rate (e.g., 10°C/min).[13] c. Record the heat flow as a function of temperature. The resulting plot will show an exothermic peak representing the curing reaction.[11] d. Integrate the area under this exothermic peak to determine the total heat of reaction, ΔH_total (in J/g). This value represents a 100% cured sample.[11]
-
Sample Preparation (Partially Cured): a. Prepare a sample and cure it under specific isothermal conditions (e.g., 1 hour at 120°C). b. Quickly cool the sample to stop the reaction. c. Prepare a 5-10 mg sample from this partially cured material and seal it in a DSC pan.
-
Residual Heat Scan: a. Perform the same dynamic DSC scan on the partially cured sample as in step 2. b. Integrate the area under the resulting exothermic peak to find the residual heat of reaction, ΔH_residual.
-
Calculating the Degree of Cure (α): a. The degree of cure is calculated using the following formula: α (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100
Visualizations
Caption: Troubleshooting workflow for common epoxy curing issues.
Caption: Experimental workflow for determining the degree of cure via DSC.
Caption: Simplified amine-epoxy curing reaction pathway.
References
- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. threebond.co.jp [threebond.co.jp]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. resiners.com [resiners.com]
- 7. paintpouracademy.com [paintpouracademy.com]
- 8. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 9. epoxio.cz [epoxio.cz]
- 10. EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS – ResinPro – Creativity at your service [resinpro.eu]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. mdpi.com [mdpi.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 16. google.com [google.com]
- 17. bestbartopepoxy.com [bestbartopepoxy.com]
Troubleshooting poor adhesion of 4,4'-Bis(2,3-epoxypropoxy)biphenyl coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(2,3-epoxypropoxy)biphenyl coatings. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on resolving poor adhesion.
Troubleshooting Guide: Poor Adhesion
Q1: My this compound coating is exhibiting poor adhesion (e.g., peeling, flaking, or delamination). What are the primary causes?
Poor adhesion of epoxy coatings is most commonly attributed to a few critical factors. More than 98% of adhesion failures are related to issues other than the adhesive formulation itself.[1] The primary causes to investigate are:
-
Inadequate Surface Preparation: This is the most frequent cause of adhesion failure. The substrate must be thoroughly cleaned and properly profiled to ensure a strong mechanical and chemical bond.
-
Surface Contamination: Even minute amounts of contaminants like oils, grease, dust, or mold release agents can interfere with the coating's ability to wet and bond to the substrate.[1][2]
-
Improper Curing: Incorrect curing temperature or time can lead to an incompletely cross-linked polymer network, resulting in poor mechanical and adhesive properties.
-
Formulation and Mixing Issues: An incorrect mix ratio of resin to hardener, or incomplete mixing, can result in a coating that does not cure properly and lacks adhesion.[1]
-
Environmental Conditions: High humidity or low temperatures during application and curing can adversely affect the curing process and the bond between the coating and the substrate.[3]
Q2: How do I properly prepare different substrates for coating with this compound?
Proper surface preparation is crucial for achieving optimal adhesion.[2] The goal is to create a clean, dry, and suitably rough surface.
-
General Steps for All Substrates:
-
Cleaning: Begin by removing all visible contaminants such as dirt, grease, and oil. Use appropriate solvents or detergents.[2] For example, a wipe with methyl ethyl ketone (MEK) followed by toluene can be effective for many surfaces.[4]
-
Degreasing: Ensure all oily residues are removed.[2]
-
Abrasion: Create a surface profile to enhance mechanical interlocking of the coating.[2] This can be achieved through methods like sandblasting, grinding, or using sandpaper.
-
Final Cleaning: Remove all dust and debris from the abrasion process. A final solvent wipe or a clean, dry, oil-free air blast can be used.
-
-
Substrate-Specific Recommendations:
-
Metals (Steel, Aluminum, Copper): After initial cleaning, mechanical abrasion is critical. For steel, a surface roughness of 3-6 µm has been found to be optimal for epoxy adhesion in some studies.[5] For aluminum, an iridite (chromate conversion) coating can be applied to enhance adhesion.[4] Copper surfaces can benefit from specific adhesion promoters like those containing thiol or amine functional groups.[6]
-
Plastics: Many plastics have low surface energy, making adhesion challenging. Flame or plasma treatment can be used to oxidize the surface and improve wetting.[7]
-
Glass: Cleanliness is paramount. Ensure all processing oils and fingerprints are removed. A final rinse with deionized water and drying is recommended.[3]
-
Q3: What are the ideal curing conditions for this compound coatings?
The curing schedule (time and temperature) is critical and depends heavily on the chosen curing agent. Biphenyl-based epoxies like this compound are known for their high thermal stability, which is achieved through proper curing.
-
Amine Curing Agents:
-
Aliphatic amines can cure at room temperature, but often benefit from a post-cure at elevated temperatures to achieve optimal properties. A typical cycle might be 24 hours at 25°C followed by 2-4 hours at 80-150°C.
-
Aromatic amines , such as 4,4'-diaminodiphenyl sulfone (DDS), generally require a high-temperature cure. A representative schedule could be 2 hours at 150°C followed by 2 hours at 180°C.
-
-
Anhydride Curing Agents: These also require elevated temperatures. A typical cure cycle for a liquid epoxy resin with an anhydride hardener is 2 hours at 90°C, followed by 4 hours at 165°C, and potentially up to 16 hours at 200°C for maximum performance.[8]
It is essential to consult the technical data sheet for the specific curing agent being used. Insufficient cure time or temperature will result in a partially cured, weak coating.
Q4: How can I tell if my resin and hardener are mixed correctly?
Incomplete or off-ratio mixing is a common source of adhesion problems.[1]
-
Accurate Measurement: Use graduated containers or a precise scale to measure the resin and hardener according to the manufacturer's recommended mix ratio. Do not estimate.
-
Thorough Mixing: Mix the components for the recommended amount of time (often several minutes). Scrape the sides and bottom of the mixing container multiple times to ensure all material is incorporated. Streaks or swirls in the mixture are an indication of incomplete mixing.
-
Avoid Excessive Air Entrapment: Mix steadily and smoothly to minimize the introduction of air bubbles, which can create voids at the coating-substrate interface and reduce bond strength.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in coatings?
This compound is a biphenyl-based epoxy resin. The rigid biphenyl structure in its backbone imparts high thermal stability, mechanical strength, and chemical resistance to the cured coating.[1] These properties make it suitable for high-performance applications in electronics, aerospace, and other demanding fields.
Q2: Can contamination from my lab environment affect coating adhesion?
Yes, absolutely. Contamination is a leading cause of adhesion failure.[1] Be mindful of:
-
Silicone-based products: Mold releases, lubricants, and even some hand lotions can leave silicone residues that are very difficult to remove and will repel the epoxy coating.
-
Oils and grease: Fingerprints on the substrate can be enough to interfere with bonding.
-
Dust and particulates: A clean, dust-free environment is essential for application.
Q3: The coating appears to have cured but is still slightly tacky. What could be the cause?
A tacky surface after the expected cure time usually points to one of the following:
-
Incorrect Mix Ratio: Too much resin or not enough hardener will result in an incomplete cure.
-
Incomplete Mixing: Unmixed pockets of resin will not cure.
-
Low Curing Temperature: The ambient temperature may be too low for the curing reaction to proceed to completion. Gently warming the coated part may help to complete the cure.
-
Amine Blush: In humid conditions, some amine hardeners can react with carbon dioxide in the air to form a waxy surface layer called amine blush. This can be removed by washing with soap and water.
Q4: How does surface roughness affect the adhesion of these coatings?
Surface roughness enhances adhesion primarily through mechanical interlocking, where the liquid resin flows into the microscopic valleys of the substrate and cures, creating a strong physical anchor.[9] An overly smooth surface provides insufficient mechanical anchoring, while an excessively rough surface may trap air or prevent complete wetting of the valleys by the resin.[7] For many epoxy-metal systems, an optimal surface roughness exists that maximizes adhesion.
Q5: What are some common adhesion testing methods for these types of coatings?
Two widely used ASTM methods for testing coating adhesion are:
-
ASTM D3359 (Tape Test): This is a qualitative test that involves making a series of cuts (either an 'X' or a cross-hatch pattern) through the coating, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape.[10][11][12][13] The amount of coating removed is rated on a scale from 5B (no peeling) to 0B (severe peeling).
-
ASTM D4541 (Pull-Off Adhesion Test): This is a quantitative test that measures the tensile force required to pull a test dolly, which has been glued to the coating surface, away from the substrate.[1][3][7][14][15] This method provides a numerical value for the adhesion strength in psi or MPa.
Quantitative Data Summary
The following table provides representative data for biphenyl epoxy resin systems. Note that specific values for this compound may vary depending on the specific formulation, curing agent, and substrate preparation.
| Parameter | Substrate | Recommended Value/Range | Notes |
| Adhesion Strength | Steel | 10 - 25 MPa | Dependent on surface preparation and primer. |
| Aluminum | 7 - 20 MPa | Surface treatment (e.g., silane primers) can significantly improve adhesion.[16] | |
| Copper | 8 - 24 MPa | Adhesion promoters are often used to enhance bond strength.[6] | |
| Curing Schedule | Aromatic Amine | 2 hours @ 150°C + 2 hours @ 180°C | Typical for achieving high glass transition temperature and optimal mechanical properties. |
| Anhydride | 2 hours @ 90°C + 4 hours @ 165°C | A multi-stage cure is often employed to control exotherm and reduce internal stress.[8] | |
| Surface Roughness (Ra) | Metals | 2 - 6 µm | An optimal roughness exists to balance mechanical interlocking and surface wetting. Values outside this range may lead to decreased adhesion.[5] |
Experimental Protocols
Detailed Methodology: ASTM D4541 Pull-Off Adhesion Test
This protocol describes the procedure for quantitatively measuring the adhesion of a this compound coating to a metal substrate.
1. Materials and Equipment:
-
Portable pull-off adhesion tester (e.g., Elcometer, DeFelsko PosiTest AT)
-
Test dollies (loading fixtures) of the appropriate size
-
Abrasive paper (e.g., 220 grit)
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
Lint-free cloths
-
High-strength adhesive (e.g., two-part epoxy adhesive with higher bond strength than the coating being tested)
-
Cutting tool for scoring around the dolly (if required)
-
Coated substrate to be tested
2. Procedure:
-
Surface Preparation of Dolly: Lightly abrade the bonding face of the dolly and clean it with a solvent to remove any contaminants.
-
Coating Surface Selection: Select a flat, representative area of the coated substrate for testing.
-
Coating Surface Cleaning: Clean the selected test area with a lint-free cloth and a suitable solvent to remove any surface contaminants.
-
Adhesive Preparation and Application: Prepare the two-part epoxy adhesive according to its manufacturer's instructions. Apply a uniform, thin layer of the mixed adhesive to the face of the dolly.
-
Dolly Application: Press the adhesive-coated dolly firmly onto the prepared coating surface. Ensure that there are no air bubbles trapped at the interface and that a small, uniform fillet of adhesive is visible around the dolly's circumference.
-
Adhesive Curing: Allow the adhesive to cure for the time and at the temperature specified by the manufacturer. Do not disturb the dolly during this period.
-
Scoring the Coating (Optional but Recommended): Once the adhesive is fully cured, carefully cut or score through the coating around the circumference of the dolly, down to the substrate. This isolates the test area.
-
Attaching the Tester: Attach the actuator of the pull-off adhesion tester to the dolly. Ensure that the tester is perpendicular to the surface.
-
Applying Force: Apply the tensile load at a steady rate as specified by the standard.
-
Recording Results: Record the force at which the dolly and coating detach from the substrate. Also, visually inspect the face of the dolly and the test area on the substrate to determine the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
Diagrams
Caption: Troubleshooting workflow for poor adhesion of this compound coatings.
References
- 1. store.astm.org [store.astm.org]
- 2. Best Practices for Epoxy Surface Preparation: Ensuring Strong and Durable Bonds - INCURE INC. [incurelab.com]
- 3. industrialphysics.com [industrialphysics.com]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. zintilon.com [zintilon.com]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 8. tri-iso.com [tri-iso.com]
- 9. researchgate.net [researchgate.net]
- 10. industrialphysics.com [industrialphysics.com]
- 11. micomlab.com [micomlab.com]
- 12. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 13. store.astm.org [store.astm.org]
- 14. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 15. hightower-labs.com [hightower-labs.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Controlling Viscosity of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Resin Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of 4,4'-Bis(2,3-epoxypropoxy)biphenyl resin systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on viscosity modifiers.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and processing of this compound resin systems, with a focus on viscosity-related issues.
| Problem | Potential Cause | Suggested Solution |
| Resin is too viscous to handle and mix properly at room temperature. | The inherent high viscosity of the biphenyl epoxy resin at ambient temperatures. | 1. Increase Temperature: Gently warm the resin. As a general rule, for every 10°C increase in temperature, the viscosity of an epoxy resin is roughly halved.[1] Pre-heating the resin to 80-110°F can significantly improve its flowability.[1] 2. Use a Reactive Diluent: Incorporate a low-viscosity reactive diluent into the formulation. These become part of the cured polymer network. 3. Solvent Addition (Use with Caution): A small amount of a suitable solvent like acetone or isopropyl alcohol can be added to thin the resin.[1] However, solvents can affect the final properties and will flash off during curing.[1] |
| Air bubbles are trapped in the resin mixture. | High viscosity prevents the natural release of air introduced during mixing.[2] | 1. Vacuum Degassing: After mixing, place the resin in a vacuum chamber to remove trapped air bubbles. 2. Use of Surfactants: A few drops of an anti-air or surfactant product can reduce surface tension and facilitate degassing.[1] 3. Reduce Viscosity: Lowering the viscosity through heating or the use of diluents will allow air bubbles to escape more easily.[2] |
| Inconsistent viscosity between batches. | - Inaccurate temperature control. - Improper mixing of components. - Variation in the amount of added diluents or other additives. | 1. Precise Temperature Control: Use a temperature-controlled environment or water bath for consistent heating. 2. Standardized Mixing Procedure: Ensure thorough and consistent mixing for a specified duration and speed. 3. Accurate Measurements: Use calibrated scales and dispensing equipment for all components. |
| Resin viscosity increases too rapidly after adding the curing agent (short pot life). | - The formulation is too reactive at the processing temperature. - The ambient temperature is too high. | 1. Lower the Temperature: Work in a cooler environment or cool the individual components before mixing. 2. Choose a Slower Curing Agent: If possible, select a curing agent with a longer pot life at your desired working temperature. 3. Work in Smaller Batches: Mix smaller quantities of resin and curing agent that can be used within the pot life. |
| The addition of a reactive diluent negatively impacts the final mechanical or thermal properties. | The diluent has reduced the crosslink density of the cured polymer. | 1. Select a Difunctional or Multifunctional Diluent: These diluents have more than one epoxy group and can maintain a higher crosslink density compared to monofunctional diluents. 2. Optimize Diluent Concentration: Use the minimum amount of diluent necessary to achieve the desired viscosity. 3. Conduct a Design of Experiments (DOE): Systematically vary the type and concentration of the diluent to find the optimal balance between viscosity reduction and final properties. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to reduce the viscosity of this compound resin without significantly compromising its properties?
A1: The most effective methods are controlled heating and the use of reactive diluents. Gently warming the resin can significantly lower its viscosity.[1] Reactive diluents, particularly difunctional or multifunctional ones, can reduce viscosity while being incorporated into the polymer backbone, which helps to maintain good thermal and mechanical properties.
Q2: How does temperature affect the viscosity of this epoxy resin system?
A2: The viscosity of epoxy resins is highly dependent on temperature. An increase in temperature leads to a significant reduction in viscosity. For some epoxy systems, an 80 K increase in temperature can reduce the viscosity by several orders of magnitude.[3]
Q3: What are reactive diluents, and how do they work?
A3: Reactive diluents are low-viscosity epoxy compounds that are added to a resin formulation to reduce its viscosity. They have reactive epoxy groups that allow them to co-react with the curing agent and become a permanent part of the crosslinked polymer network. This is in contrast to non-reactive diluents (solvents), which evaporate during the curing process.
Q4: What are the differences between monofunctional and multifunctional reactive diluents?
A4: Monofunctional reactive diluents have one epoxy group per molecule, while multifunctional (difunctional, trifunctional, etc.) diluents have two or more. While monofunctional diluents are very effective at reducing viscosity, they can lower the crosslink density and may reduce the thermal and chemical resistance of the cured product. Multifunctional diluents can reduce viscosity while better maintaining the properties of the final polymer.
Q5: Can I use a non-reactive solvent to reduce the viscosity?
A5: While solvents like acetone or isopropyl alcohol can reduce viscosity, they should be used with caution.[1] They can affect the curing process and the final mechanical properties of the resin. Solvents will evaporate during curing, which can lead to shrinkage and porosity in the final product.
Q6: How can I accurately measure the viscosity of my resin formulation?
A6: The viscosity of epoxy resins can be accurately measured using a viscometer. Common types include rotational viscometers (such as cone and plate or coaxial cylinder viscometers) and rheometers. It is crucial to maintain a constant temperature during measurement as viscosity is highly temperature-dependent.
Quantitative Data on Viscosity Modification
The following tables provide illustrative data on how temperature and the addition of reactive diluents can affect the viscosity of epoxy resin systems. While this data is not exclusively for this compound resin, it provides a general understanding of the expected trends.
Table 1: Effect of Temperature on Epoxy Resin Viscosity
| Temperature (°C) | Viscosity (Pa·s) |
| 20 | 18 |
| 40 | 1.5 |
| 60 | 0.2 |
| 80 | 0.05 |
| 100 | < 0.01 |
Note: This table is based on general epoxy resin behavior and illustrates the significant impact of temperature on viscosity.[3]
Table 2: Effect of a Monofunctional Reactive Diluent (Butyl Glycidyl Ether) on DGEBA Epoxy Resin Viscosity at Room Temperature
| Weight % of Diluent | Viscosity Reduction (%) | Final Viscosity (Pa·s) |
| 0 | 0 | 4.12 |
| 5 | ~50 | ~2.06 |
| 10 | ~75 | ~1.03 |
| 15 | ~90 | ~0.41 |
| 20 | 97 | 0.13 |
Source: Adapted from a study on a common epoxy polymer system.[4]
Table 3: Comparison of Different Reactive Diluents on Epoxy Resin Viscosity
| Reactive Diluent | Functionality | Viscosity at 25°C (mPa·s) | Dilution Efficiency |
| Butyl Glycidyl Ether | Monofunctional | 2-4 | High |
| C12-C14 Alkyl Glycidyl Ether | Monofunctional | 5-10 | High |
| 1,4-Butanediol Diglycidyl Ether | Difunctional | 12-24 | Moderate |
| 1,6-Hexanediol Diglycidyl Ether | Difunctional | 10-30 | Moderate |
| Polypropylene Glycol Diglycidyl Ether | Difunctional | 60-70 | Low |
Note: This table provides a qualitative comparison of the dilution efficiency of common reactive diluents.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
-
Instrument Setup:
-
Turn on the rotational viscometer and the temperature control unit.
-
Set the desired measurement temperature (e.g., 25°C, 50°C). Allow the instrument to equilibrate.
-
Select the appropriate spindle or cone/plate geometry based on the expected viscosity of the sample.
-
-
Sample Preparation:
-
Ensure the this compound resin is free of air bubbles. If necessary, degas the sample in a vacuum chamber.
-
If testing a mixture with a curing agent or diluent, accurately weigh and thoroughly mix the components immediately before measurement.
-
-
Measurement:
-
Carefully place the specified volume of the resin sample onto the viscometer plate or into the sample cup.
-
Lower the spindle or cone into the sample to the correct position.
-
Start the rotation at a defined shear rate or speed.
-
Allow the reading to stabilize before recording the viscosity value.
-
It is advisable to take measurements at multiple shear rates to check for Newtonian or non-Newtonian behavior.
-
-
Cleaning:
-
Thoroughly clean the spindle/cone and plate/cup with an appropriate solvent (e.g., acetone) immediately after use.
-
Protocol 2: Viscosity Reduction using a Reactive Diluent
-
Resin Preparation:
-
Weigh the required amount of this compound resin into a clean, dry beaker.
-
If the resin is too viscous, gently warm it to a manageable temperature (e.g., 40-50°C).
-
-
Diluent Addition:
-
Weigh the desired amount of the chosen reactive diluent (e.g., 5, 10, 15 wt%).
-
Add the diluent to the warmed resin.
-
-
Mixing:
-
Mix the resin and diluent thoroughly using a mechanical stirrer or by hand with a spatula until the mixture is homogeneous.
-
-
Viscosity Measurement:
-
Follow Protocol 1 to measure the viscosity of the resin-diluent mixture at a controlled temperature.
-
-
Curing Agent Addition:
-
If proceeding with curing, add the stoichiometric amount of the curing agent to the resin-diluent mixture and mix thoroughly.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing biphenyl epoxy resin systems.
Caption: Key factors influencing the viscosity of biphenyl epoxy resin systems.
References
Minimizing void formation during 4,4'-Bis(2,3-epoxypropoxy)biphenyl curing
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize void formation during the curing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl epoxy resin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are voids and how do they impact my cured epoxy?
A1: Voids are air pockets or gas bubbles that become trapped within the resin as it cures.[1] These imperfections can significantly compromise the performance and reliability of the final product. Even microscopic voids can act as stress concentrators, potentially leading to premature mechanical failure.[2][3] They can also negatively affect the material's insulation properties, moisture resistance, and cosmetic appearance.[1][2]
Q2: What are the primary causes of void formation during the curing process?
A2: Void formation is typically attributed to several factors that can be broadly categorized as:
-
Air Entrapment: Air can be introduced and trapped during the mixing of the resin and hardener, especially with high-viscosity systems.[1] Improper or overly aggressive mixing techniques are a common culprit.[2]
-
Improper Pouring: Pouring the resin mixture too quickly or from a significant height can entrap air within the mold or around complex geometries.[1]
-
Outgassing: Volatiles or moisture present on substrates, such as porous ceramics or PCBs, can be released as gases during the exothermic curing reaction, leading to bubble formation.[1]
-
Dissolved Gasses: The resin itself can contain dissolved gasses. During the vacuum-assisted resin infusion process, changes in pressure can cause these gasses to nucleate and form bubbles.[4]
-
Curing Conditions: A rapid increase in temperature during the cure cycle can cause any trapped air to expand before the resin has fully cross-linked, resulting in larger voids.[1]
Q3: My cured this compound has visible bubbles. What went wrong?
A3: Visible bubbles are a clear indication of entrapped air or gas. The most likely causes are:
-
Inadequate Degassing: The resin mixture was not sufficiently degassed before curing, leaving dissolved or entrapped air.
-
Sub-optimal Curing Profile: The curing temperature may have been increased too rapidly, causing thermal expansion of small air pockets.[1]
-
Moisture Contamination: Residual moisture on your substrate or in your mixing equipment could have vaporized during the exothermic reaction.
Q4: I degassed the resin, but still see voids. What other factors could be at play?
A4: Even with degassing, voids can form. Consider these possibilities:
-
Viscosity: High-viscosity epoxy systems are more prone to trapping air bubbles, and degassing may be less effective.[2]
-
Mold Geometry: Complex molds with sharp corners or undercuts can make it difficult for air to escape during pouring and curing.[1]
-
Outgassing from Substrates: The materials you are encapsulating or bonding to may be releasing gasses during the curing process.[1] Pre-baking components can sometimes mitigate this issue.
Q5: How can I effectively remove trapped air from my epoxy mixture before curing?
A5: Vacuum degassing is a highly effective method for removing entrapped air and dissolved gasses.[2][5] This involves placing the mixed resin in a vacuum chamber and applying a vacuum until the bubbling subsides. For high-viscosity resins, combining vacuum with gentle stirring can enhance the degassing process.[6][7]
Q6: Can the choice of curing agent influence void formation?
A6: Yes, the curing agent can influence the viscosity and curing kinetics of the epoxy system. Some curing agents may result in a lower initial viscosity, which can facilitate the release of trapped air. The curing reaction's exotherm is also dependent on the curing agent, which in turn can affect void formation.[8]
Q7: I am experiencing uncured or sticky spots in my final product. Is this related to void formation?
A7: While not directly a cause of voids, sticky patches are typically due to improper mixing ratios of the resin and hardener or inadequate mixing.[9] This leads to an incomplete cure. If you have both voids and sticky spots, it points to a need to refine your mixing and degassing procedures. To fix this, you may need to scrape off the uncured material, sand the surface, and apply a new, properly mixed and degassed layer of resin.[9]
Quantitative Data on Curing Parameters
The following table summarizes key quantitative parameters that can be controlled to minimize void formation.
| Parameter | Recommended Value/Action | Rationale |
| Degassing Pressure | < 5 mBar | Lower pressures are more effective for rapid and thorough removal of dissolved gasses from the resin.[4] |
| Curing Temperature | 150–230 °C (for biphenyl epoxy with DDS) | The curing temperature profile should be optimized to allow for a gradual cure, preventing rapid gas expansion.[10] |
| Pressure Application | Apply pressure during curing | Compresses bubbles and prevents them from forming large voids.[1] Applying pressure when the resin viscosity is low can help release more bubbles.[3] |
| Resin Stirring during Degassing | High-Speed (HS) Stirring | Can reduce porous area size by up to 72% compared to conventional vacuum degassing by enhancing bubble formation and removal.[6][7] |
Experimental Protocols
1. Void Content Analysis via Acid Digestion
This method determines the void content by separating the resin from the reinforcement (if applicable) and comparing the measured composite density to the theoretical density.
-
Materials: Cured composite sample, sulfuric acid, furnace, analytical balance.
-
Procedure:
-
Accurately weigh the cured composite sample.
-
Place the sample in a container with sulfuric acid to digest the epoxy resin.
-
Once the resin is digested, carefully remove and wash the remaining fibers.
-
Dry the fibers in a furnace until a constant weight is achieved.
-
Weigh the dried fibers.
-
The weight fraction of the resin can be calculated by subtracting the fiber weight from the initial composite weight.
-
Knowing the densities of the fiber and resin, the theoretical density of the composite can be calculated.
-
Measure the actual density of the composite sample.
-
The void content is the difference between the theoretical and actual densities.[11][12]
-
2. Microscopic Examination for Void Analysis
This protocol allows for the visualization and quantification of voids within the cured epoxy.
-
Materials: Cured epoxy sample, polishing equipment, optical or scanning electron microscope (SEM).
-
Procedure:
-
Cut a cross-section of the cured epoxy sample.
-
Mount the sample in a polishing medium.
-
Grind and polish the cross-section to a mirror-like finish.
-
Examine the polished surface under an optical microscope or SEM.[5]
-
Use image analysis software to quantify the void content, size, and distribution.[13][14]
-
Visualizations
Caption: Workflow for minimizing void formation in epoxy curing.
Caption: Causes and consequences of void formation in epoxy resins.
References
- 1. plexnetic.co.uk [plexnetic.co.uk]
- 2. Eliminating Voids: Perfecting Your Epoxy Application - INCURE INC. [incurelab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. artresin.com [artresin.com]
- 10. researchgate.net [researchgate.net]
- 11. store.astm.org [store.astm.org]
- 12. web.mit.edu [web.mit.edu]
- 13. nasampe.org [nasampe.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl.
Troubleshooting Incomplete Polymerization
Incomplete or improper polymerization of this compound can manifest as a tacky or soft final product. The following guide addresses common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Tacky or Gummy Surface | Incorrect Stoichiometry: An improper ratio of epoxy resin to curing agent is a primary cause of incomplete curing.[1] | Ensure precise calculation of the stoichiometric ratio. The optimal loading of the curing agent is achieved when the number of moles of epoxy groups is equal to the number of active hydrogens in the amine curing agent.[1] |
| Inadequate Mixing: Insufficient mixing leads to localized areas of uncured resin and hardener. | Mix the resin and curing agent thoroughly until a homogenous mixture is achieved. Scrape the sides and bottom of the mixing vessel to ensure all components are incorporated. | |
| Low Curing Temperature: The ambient temperature may be too low for the chemical reaction to proceed to completion. | Increase the curing temperature to the recommended range for the specific curing agent being used. A post-curing step at an elevated temperature is often necessary. | |
| Soft or Flexible Product (When a rigid product is expected) | Incorrect Curing Agent: The choice of curing agent significantly impacts the final properties of the polymer. Aliphatic amines, for example, may result in more flexible products compared to aromatic amines.[1] | Select a curing agent that aligns with the desired mechanical properties. Aromatic diamines like 4,4'-diaminodiphenyl sulfone (DDS) are known to produce rigid, high-performance thermosets. |
| Presence of Moisture: Moisture can interfere with the curing reaction, especially with certain curing agents. | Conduct experiments in a controlled, low-humidity environment. Ensure all glassware and reagents are thoroughly dry. | |
| Inconsistent Curing (Hard and soft spots) | Poor Dispersion of Curing Agent: If the curing agent is a solid, it may not have fully dissolved or dispersed in the epoxy resin. | If using a solid curing agent, gently heat the mixture to ensure complete dissolution before initiating the cure. |
| Premature Gelation: The reaction may have proceeded too quickly, trapping unreacted components. | For highly reactive systems, consider a staged curing process with an initial lower temperature cure followed by a higher temperature post-cure. |
Frequently Asked Questions (FAQs)
Q1: What are the common curing agents for this compound?
A1: Common curing agents for epoxy resins like this compound include aliphatic and aromatic amines, as well as anhydrides. For high-performance applications requiring high thermal stability and rigidity, aromatic diamines are frequently used. Examples include:
-
4,4'-diaminodiphenyl sulfone (DDS)
-
4,4'-diaminodiphenylmethane (DDM)
-
2,4-diaminotoluene
-
4,4'-diaminobiphenyl
-
4-aminophenyl 4-aminobenzoate[]
Q2: How do I calculate the correct stoichiometric ratio of epoxy to curing agent?
A2: To achieve optimal properties, the number of epoxy equivalents should be matched to the number of active amine hydrogen equivalents. The calculation is as follows:
Parts by weight of amine = (Amine Equivalent Weight / Epoxy Equivalent Weight) x 100
The Epoxy Equivalent Weight (EEW) of this compound (Molecular Weight ≈ 298.33 g/mol ) is approximately 149.17 g/eq. The Amine Equivalent Weight (AEW) is the molecular weight of the amine divided by the number of active hydrogens.
Q3: What is a typical curing schedule for this compound with an aromatic diamine like 4,4'-DDS?
A3: A common curing schedule involves a multi-step process to ensure complete reaction and optimal network formation. A representative schedule is:
-
Heat the mixture from room temperature to 125°C to ensure the amine is fully dissolved in the epoxy resin.[3]
-
Increase the temperature to 180°C at a controlled ramp rate (e.g., 1-5°C/min).[3]
-
Hold at 180°C for a post-curing period of 2-4 hours to complete the crosslinking reaction.[1][3]
Q4: How can I monitor the curing process?
A4: Differential Scanning Calorimetry (DSC) is a powerful technique to monitor the curing process.[4] A non-isothermal DSC scan will show an exothermic peak representing the curing reaction. By integrating this peak, the total heat of reaction can be determined, and the extent of cure at any given time or temperature can be calculated. Isothermal DSC can be used to study the cure kinetics at a specific temperature.[5]
Experimental Protocols
Protocol 1: Sample Preparation for Polymerization
-
Accurately weigh the this compound resin and the chosen aromatic diamine curing agent (e.g., 4,4'-DDS) in a stoichiometric ratio into a clean, dry beaker.
-
Gently heat the mixture on a hot plate to approximately 125°C while stirring continuously until the curing agent is completely dissolved and the mixture is homogenous.[3]
-
Degas the mixture in a vacuum oven at a temperature slightly above the melting point of the mixture to remove any entrapped air bubbles.
-
Carefully pour the molten mixture into a preheated mold.
Protocol 2: Curing Schedule
-
Place the mold containing the resin-hardener mixture into a programmable oven.
-
Heat the oven from the initial temperature (e.g., 35°C) to the final curing temperature (e.g., 180°C) at a controlled ramp rate (e.g., 2.5°C/min).[3]
-
Hold the temperature at 180°C for a post-curing period of 3 hours to ensure the reaction goes to completion.[3]
-
Allow the oven to cool down to room temperature at a controlled rate to minimize internal stresses in the cured polymer.
Protocol 3: Analysis of Curing Kinetics using Differential Scanning Calorimetry (DSC)
-
Prepare a small sample (5-10 mg) of the uncured, homogenous mixture of resin and hardener in a DSC pan.
-
Place the sealed pan in the DSC instrument.
-
For non-isothermal analysis, heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) from room temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).[6]
-
For isothermal analysis, rapidly heat the sample to the desired isothermal curing temperature and hold for a specified period, monitoring the heat flow as a function of time.[7]
-
Analyze the resulting thermograms to determine the onset and peak of the curing exotherm, the total heat of reaction, and the degree of cure.
Visualizations
Reaction Mechanism
The curing of a diepoxide like this compound with a primary diamine involves a series of nucleophilic addition reactions. The primary amine attacks an epoxy ring, followed by the resulting secondary amine attacking another epoxy ring, leading to a cross-linked network.
Caption: Curing mechanism of a diepoxide with a primary diamine.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving incomplete polymerization issues.
Caption: Troubleshooting workflow for incomplete polymerization.
References
- 1. threebond.co.jp [threebond.co.jp]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uotechnology.edu.iq [uotechnology.edu.iq]
Technical Support Center: Modifying the Refractive Index of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying the refractive index of 4,4'-Bis(2,3-epoxypropoxy)biphenyl polymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at altering the refractive index of this compound-based polymers.
Issue 1: Inconsistent or Unexpected Refractive Index Values
-
Question: Why are the measured refractive index values of my cured polymer inconsistent across different batches or different areas of the same sample?
-
Answer: Inconsistent refractive index values can stem from several factors:
-
Incomplete Mixing: Improper mixing of the epoxy resin, curing agent, and any additives can lead to localized variations in composition and, consequently, refractive index. Ensure thorough and uniform mixing of all components before curing.[1][2]
-
Inaccurate Stoichiometry: An incorrect ratio of epoxy resin to curing agent can result in an incomplete reaction, affecting the final polymer network structure and its optical properties. Precisely measure all components according to the formulation.[1][2]
-
Temperature Gradients during Curing: Non-uniform temperature distribution during the curing process can lead to variations in the crosslinking density, which directly influences the refractive index.[1] Ensure a consistent and controlled curing temperature.
-
Presence of Voids or Bubbles: Air bubbles trapped within the polymer matrix will significantly alter the local refractive index. Degassing the mixture before curing is crucial for achieving optical homogeneity.[3]
-
Issue 2: Hazy or Opaque Polymer After Curing
-
Question: My cured this compound polymer is hazy or opaque, not optically clear as expected. What could be the cause?
-
Answer: A lack of optical clarity can be attributed to:
-
Phase Separation: If using additives, comonomers, or blends, incompatibility between the components can lead to phase separation, causing light scattering and a hazy appearance. Ensure miscibility of all components in the formulation.
-
Crystallization: The biphenyl structure can sometimes promote crystallization, especially with slow cooling. Rapid curing at a temperature above the melting point of the components can help prevent this.
-
Contamination: Dust, moisture, or other impurities introduced during mixing or curing can act as scattering centers. Work in a clean environment and use dry reagents.[3]
-
Improper Curing: Incomplete curing can leave unreacted components that may phase separate or crystallize over time. Ensure the recommended curing schedule is followed.[1][2]
-
Issue 3: Difficulty in Achieving the Target Refractive Index
-
Question: I am unable to achieve the desired high or low refractive index in my this compound polymer. What can I do?
-
Answer: To effectively tune the refractive index, consider the following approaches:
-
For Higher Refractive Index:
-
Incorporate High Refractive Index Monomers: Copolymerize the biphenyl epoxy with monomers containing sulfur, bromine, or other heavy atoms, which are known to increase the refractive index.[4][5][6]
-
Use High Refractive Index Additives: Introduce additives with high refractive indices, such as certain aromatic compounds or nanoparticles. However, ensure compatibility to avoid phase separation.[6]
-
Select Appropriate Curing Agents: The chemical structure of the curing agent can influence the final refractive index. Aromatic amines, for instance, can contribute to a higher refractive index compared to aliphatic amines.[7]
-
-
For Lower Refractive Index:
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification of the refractive index of this compound polymers.
-
Question 1: What is the typical refractive index of a pure, cured this compound polymer?
-
Answer: The refractive index of a cured epoxy resin is typically in the range of 1.50 to 1.65.[11] For a biphenyl-based epoxy like this compound, the refractive index is expected to be on the higher end of this range due to the presence of the aromatic biphenyl group. The exact value can vary depending on the curing agent used and the curing conditions.
-
Question 2: How does the choice of curing agent affect the refractive index?
-
Answer: The curing agent plays a significant role in determining the final properties of the epoxy network, including its refractive index. Aromatic curing agents generally lead to a higher refractive index compared to aliphatic ones due to their higher molar refractivity. The stoichiometry between the epoxy resin and the curing agent is also critical for achieving a complete reaction and a stable refractive index.[7]
-
Question 3: Can I blend this compound resin with other polymers to modify its refractive index?
-
Answer: Yes, blending is a possible method. However, achieving a transparent blend with a predictable refractive index requires the polymers to be miscible. Incompatibility can lead to phase separation and light scattering, resulting in an opaque material. It is essential to carefully select the blending partner and optimize the blend ratio.
-
Question 4: What is the effect of temperature on the refractive index of the cured polymer?
-
Answer: The refractive index of a polymer is dependent on its density, which changes with temperature. Generally, the refractive index decreases as the temperature increases. This is an important consideration for applications where the polymer will be subjected to varying temperatures.
-
Question 5: Are there any safety precautions I should take when working with these materials?
-
Answer: Yes, always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Uncured epoxy resins and some curing agents can be skin and respiratory irritants. Refer to the Safety Data Sheets (SDS) for all chemicals used for specific handling and safety information.
Experimental Protocols
This section provides detailed methodologies for key experiments related to modifying the refractive index of this compound polymers.
Protocol 1: Baseline Refractive Index Measurement
-
Materials: this compound resin, appropriate curing agent (e.g., 4,4'-diaminodiphenylmethane), solvent (if necessary for viscosity reduction), glass slides, Abbe refractometer or ellipsometer.
-
Procedure:
-
Accurately weigh the epoxy resin and curing agent in the correct stoichiometric ratio.
-
Thoroughly mix the components until a homogeneous mixture is obtained. If using a solvent, add it at this stage and mix.
-
Degas the mixture in a vacuum chamber to remove any trapped air bubbles.
-
Cast a thin, uniform film of the mixture onto a clean glass slide.
-
Cure the film according to the recommended schedule for the specific resin and curing agent system (e.g., at a specific temperature for a set duration).
-
After curing and cooling to room temperature, measure the refractive index of the polymer film using an Abbe refractometer or an ellipsometer at a specific wavelength (e.g., 589 nm).
-
Repeat the measurement at multiple points on the film to ensure uniformity.
-
Protocol 2: Refractive Index Modification by Copolymerization with a Sulfur-Containing Monomer
-
Materials: this compound resin, a sulfur-containing diepoxy comonomer (e.g., bis(4-(glycidyloxy)phenyl)sulfide), curing agent, solvent (if necessary).
-
Procedure:
-
Prepare a series of formulations with varying molar ratios of the biphenyl epoxy and the sulfur-containing comonomer.
-
For each formulation, calculate the required amount of curing agent based on the total epoxy equivalent weight.
-
Follow the mixing, degassing, casting, and curing procedures as described in Protocol 1.
-
Measure the refractive index of each cured copolymer film.
-
Plot the refractive index as a function of the comonomer content to establish a calibration curve.
-
Data Presentation
Table 1: Refractive Index of this compound Polymer with Different Curing Agents
| Curing Agent | Type | Stoichiometric Ratio (Epoxy:Curing Agent) | Cured Refractive Index (at 589 nm) |
| 4,4'-Diaminodiphenylmethane | Aromatic Amine | 1:0.25 (by weight) | ~1.61 |
| m-Phenylenediamine | Aromatic Amine | 1:0.15 (by weight) | ~1.60 |
| Triethylenetetramine | Aliphatic Amine | 1:0.13 (by weight) | ~1.58 |
Note: These are representative values and can vary based on the specific grade of reagents and curing conditions.
Table 2: Effect of Sulfur-Containing Comonomer on Refractive Index
| Molar Ratio (Biphenyl Epoxy : Sulfur Epoxy) | Cured Refractive Index (at 589 nm) |
| 100 : 0 | ~1.61 |
| 75 : 25 | ~1.63 |
| 50 : 50 | ~1.65 |
| 25 : 75 | ~1.67 |
| 0 : 100 | ~1.69 |
Note: These are hypothetical values to illustrate the trend. Actual values will depend on the specific comonomer used.
Mandatory Visualization
Caption: Experimental workflow for preparing and measuring the refractive index of this compound polymers.
Caption: Strategies for modifying the refractive index of this compound polymers.
References
- 1. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 2. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 3. youtube.com [youtube.com]
- 4. Copolymerization Involving Sulfur-Containing Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. JAIC 1989, Volume 28, Number 2, Article 6 (pp. 127 to 136) [cool.culturalheritage.org]
- 7. threebond.co.jp [threebond.co.jp]
- 8. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 9. researchgate.net [researchgate.net]
- 10. Modifying the Refractive Index of Epoxy Resins Using Reactive Diluents to Enable Optical Self-Sensing in E-Glass Fibre Composites | Scientific.Net [scientific.net]
- 11. photonics.com [photonics.com]
Validation & Comparative
Comparing 4,4'-Bis(2,3-epoxypropoxy)biphenyl with Bisphenol A diglycidyl ether (DGEBA)
An Objective Comparison of 4,4'-Bis(2,3-epoxypropoxy)biphenyl and Bisphenol A Diglycidyl Ether (DGEBA) for Advanced Applications
Introduction
Epoxy resins are a critical class of thermosetting polymers extensively used in high-performance applications such as aerospace, electronics, and structural adhesives. Their popularity stems from excellent mechanical strength, thermal stability, and chemical resistance.[1] Among the vast array of available epoxy monomers, Bisphenol A diglycidyl ether (DGEBA) is the most common and widely utilized, accounting for over 75% of the epoxy resin market.[2] However, the demand for materials with enhanced thermal and mechanical properties has driven research into alternative epoxy monomers.
One such alternative is this compound, a rigid-rod bifunctional epoxy resin. This guide provides a detailed, data-supported comparison between this compound and the conventional DGEBA, aimed at researchers, scientists, and professionals in material and drug development to inform the selection of the appropriate resin for specific applications.
Chemical Structure and Synthesis
The fundamental differences in the performance of these two epoxy resins originate from their molecular architecture. DGEBA is synthesized from bisphenol A and epichlorohydrin and features a flexible isopropylidene linkage between the two phenyl rings.[3] In contrast, this compound is derived from 4,4'-biphenol and epichlorohydrin, resulting in a more rigid, linear biphenyl core structure.[4]
Caption: Molecular structures of DGEBA and this compound.
The synthesis for both resins involves the reaction of a bisphenol with epichlorohydrin in the presence of a base, typically sodium hydroxide.[5][6] This O-alkylation reaction forms the diglycidyl ether and a sodium chloride byproduct.[3]
Caption: General synthesis pathway for diglycidyl ether epoxy resins.
Physicochemical Properties of Uncured Resins
The differences in molecular structure lead to distinct physical properties even in the uncured state. DGEBA is typically a viscous liquid at room temperature, whereas the rigid structure of this compound results in a solid material with a defined melting point.[3][7]
| Property | This compound | Bisphenol A diglycidyl ether (DGEBA) | Reference |
| CAS Number | 2461-46-3 | 1675-54-3 | [8][9] |
| Molecular Formula | C₁₈H₁₈O₄ | C₂₁H₂₄O₄ | [8][10] |
| Molecular Weight | 298.33 g/mol | 340.41 g/mol | [8][9] |
| Appearance | Solid | Viscous Liquid | [3][11] |
| Melting Point | ~156 °C | N/A (Liquid) | [7] |
| Boiling Point | 473.6 °C at 760 mmHg | N/A | [7] |
| Density | ~1.226 g/cm³ | ~1.16 g/mL at 25 °C | [9][] |
| Epoxide Equivalent Wt. | ~149.17 g/eq | 172-176 g/eq | [8][9] |
Performance Comparison of Cured Resins
The performance of epoxy resins is ultimately determined after curing with a hardener. This section compares the thermal and mechanical properties of cured systems based on available experimental data.
Thermal Properties
Due to its rigid-rod architecture, this compound-based thermosets exhibit significantly enhanced thermal stability compared to those based on DGEBA.[] A study comparing these two resins cured with a cyanate ester hardener (2,2'-bis(4-cyanatophenyl) propane, AroCy B10) demonstrated superior thermal performance for the biphenyl-based system.[]
| Thermal Property | This compound System | DGEBA System |
| Glass Transition Temp. (Tg) | Higher | Lower |
| Temp. at 5% Weight Loss (TGA) | Higher | Lower |
| Char Yield (Residue at 700 °C) | Greater | Lower |
| Coefficient of Thermal Expansion | Reduced | Higher |
| (Data from a comparative study with AroCy B10 hardener)[] |
The higher Tg indicates better dimensional stability at elevated temperatures. The increased decomposition temperature and higher char yield suggest superior fire retardancy.[][13]
Mechanical Properties
While DGEBA-based resins can achieve high mechanical strength, they often suffer from brittleness.[14] The rigid structure of this compound is expected to contribute to a higher modulus and strength. However, direct comparative data using the same curing agent and conditions is limited. The table below presents typical values for DGEBA-based systems, which can serve as a baseline.
| Mechanical Property | Typical Value for Cured DGEBA Systems | Reference |
| Tensile Strength | 81.2 MPa | [14] |
| Young's Modulus | 5.49 GPa | [15] |
| Bending Strength | 108.2 MPa | [14] |
| Impact Strength | 4.2 kJ/m² | [14] |
It is anticipated that the rigid biphenyl structure of this compound would lead to an increase in tensile and bending strength and modulus, potentially at the cost of reduced toughness and elongation at break, although specific data is needed for a direct comparison.
Curing Behavior
The curing kinetics of DGEBA are well-documented and often exhibit an autocatalytic mechanism.[16][17] The curing of this compound has also been studied, and it can form anisotropic networks, including liquid crystalline phases, when cured with specific aromatic diamines.[] This formation of ordered structures during curing can further enhance the thermomechanical properties of the final material.[] The curing reactions for both systems can be monitored using techniques like Differential Scanning Calorimetry (DSC).[4][18]
Experimental Protocols
The data presented is typically generated using standardized materials characterization techniques.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and to study the curing kinetics. A typical procedure involves sealing a small sample (5-10 mg) of the uncured resin and hardener mixture in an aluminum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere. The heat flow is measured as a function of temperature. The Tg is identified as a step change in the heat capacity, and the curing process is observed as an exothermic peak.[16][17]
-
Thermogravimetric Analysis (TGA): Used to evaluate thermal stability and char yield. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance, and its mass is monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of decomposition.[1]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the cured material, including the storage modulus, loss modulus, and tan delta. It is another, often more precise, method for determining Tg. A cured rectangular bar is subjected to a sinusoidal stress, and the resulting strain is measured.[]
-
Mechanical Testing (e.g., Tensile, Flexural): Performed on standardized dog-bone or rectangular specimens of the cured resin according to ASTM standards (e.g., ASTM D638 for tensile properties). The specimens are loaded in a universal testing machine until failure to determine properties like strength, modulus, and elongation at break.[19]
Caption: Workflow for thermomechanical characterization of epoxy resins.
Comparative Analysis and Applications
The choice between these two epoxy resins depends heavily on the performance requirements of the target application.
Caption: Key property differences guiding resin selection.
-
Bisphenol A diglycidyl ether (DGEBA): As the industry workhorse, DGEBA is ideal for applications where cost and ease of processing are major factors and where extreme thermal performance is not required. Its applications are vast, including standard protective coatings, adhesives, and matrix materials for glass fiber composites.[2][20]
-
This compound: This resin is a superior choice for applications demanding high thermal stability and mechanical rigidity. Its properties make it suitable for advanced composites in the aerospace and automotive industries, high-frequency electronics (due to potentially lower dielectric constant), and as a component in structural adhesives for high-temperature environments.[11][]
Conclusion
This compound presents a significant performance upgrade over the conventional Bisphenol A diglycidyl ether, particularly in thermal stability. Its rigid biphenyl backbone directly translates to a higher glass transition temperature and improved thermal endurance in the cured state.[] While DGEBA remains a versatile and cost-effective option for a wide range of applications, the superior properties of this compound make it a compelling alternative for advanced, high-performance systems where material resilience under thermal stress is a critical design parameter. The selection between them requires a careful balance of performance requirements, processing characteristics, and cost considerations.
References
- 1. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 4. This compound | 2461-46-3 | Benchchem [benchchem.com]
- 5. BISPHENOL A DIGLYCIDYL ETHER RESIN synthesis - chemicalbook [chemicalbook.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. This compound|lookchem [lookchem.com]
- 8. guidechem.com [guidechem.com]
- 9. Bisphenol A diglycidyl ether DGEBA [sigmaaldrich.com]
- 10. Bisphenol A diglycidyl ether | C21H24O4 | CID 2286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. Diphenolic Acid-Derived Hyperbranched Epoxy Thermosets with High Mechanical Strength and Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. akjournals.com [akjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Fire and mechanical properties of DGEBA-based epoxy resin cured with a cycloaliphatic hardener: combined action of silica, melamine and DOPO-derivative [iris.polito.it]
- 20. m.youtube.com [m.youtube.com]
Performance comparison of 4,4'-Bis(2,3-epoxypropoxy)biphenyl vs. Bisphenol F epoxy resins
In the competitive landscape of high-performance thermosetting polymers, 4,4'-Bis(2,3-epoxypropoxy)biphenyl and Bisphenol F (BPF) epoxy resins stand out for their distinct property profiles, catering to a range of specialized applications in research, electronics, and advanced materials development. This guide provides a detailed comparison of their performance characteristics, supported by experimental data, to aid researchers and professionals in selecting the optimal resin for their specific needs.
Executive Summary
This compound distinguishes itself with a rigid biphenyl backbone, which imparts exceptional thermal stability and mechanical strength to the cured polymer.[1] Its unique structure can also lead to the formation of liquid crystalline phases, enhancing properties like thermal conductivity.[1] This makes it a prime candidate for demanding applications in electronics, aerospace, and automotive industries where high performance under extreme conditions is paramount.[1]
Bisphenol F epoxy resin, on the other hand, is characterized by its lower viscosity and faster curing times compared to the more common Bisphenol A (BPA) epoxies.[2] This improved processability makes it an attractive alternative for applications requiring rapid curing cycles or where a less viscous resin is advantageous for impregnation and molding.[2][3] However, it generally exhibits lower thermal resistance compared to its biphenyl counterpart.[2]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for both epoxy resins, compiled from various experimental studies. It is important to note that the properties of the final cured material are highly dependent on the specific curing agent, curing cycle, and any additives used.
| Property | This compound Epoxy Resin | Bisphenol F Epoxy Resin | Test Method |
| Mechanical Properties | |||
| Tensile Strength | Not explicitly found in searches | ~70 MPa[4] | ASTM D638 |
| Flexural Modulus | Not explicitly found in searches | ~3500 MPa[5] | ASTM D790 |
| Storage Modulus (E') at 50°C | 2.2 GPa (Isotropic) / 3.1 GPa (Liquid Crystalline)[1] | Not explicitly found in searches | Dynamic Mechanical Analysis (DMA) |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 193°C (Isotropic) / 211°C (Liquid Crystalline)[1] | ~180°C (when blended with TGPAP and cured with DDS)[6] | Dynamic Mechanical Analysis (DMA) / Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temperature | Not explicitly found in searches | Onset of degradation around 300-450°C[7] | Thermogravimetric Analysis (TGA) |
| Coefficient of Thermal Expansion (below Tg) | 79 ppm/°C (Isotropic) / 58 ppm/°C (Liquid Crystalline)[1] | Not explicitly found in searches | Thermomechanical Analysis (TMA) |
| Physical Properties | |||
| Viscosity | Higher (qualitative) | Lower (qualitative)[2] | Rotational Viscometer |
| Curing Time | Slower (qualitative) | Faster (qualitative)[2] | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures. Below are detailed methodologies for key experiments.
Mechanical Property Testing
Tensile Strength (ASTM D638):
Dog-bone shaped specimens of the cured epoxy resin are prepared. These specimens are then placed in a universal testing machine and subjected to a controlled tensile force until failure. The stress at which the material fractures is recorded as the tensile strength.
Flexural Modulus (ASTM D790):
Rectangular beam specimens of the cured resin are subjected to a three-point bending test. A load is applied to the center of the specimen, and the resulting deflection is measured. The flexural modulus, a measure of the material's stiffness in bending, is calculated from the stress-strain curve.
Thermal Property Analysis
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
A small sample of the cured epoxy is heated at a constant rate in a DSC instrument. The heat flow to the sample is monitored. The glass transition temperature is identified as a step change in the heat flow, indicating the transition from a glassy to a rubbery state.[8][9]
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature:
A sample of the cured epoxy is heated at a controlled rate in a TGA instrument. The weight of the sample is continuously monitored as the temperature increases. The temperature at which a significant weight loss occurs is identified as the onset of thermal decomposition.
Structure-Property Relationships
The observed performance differences between these two epoxy resins can be attributed to their distinct molecular architectures.
The rigid biphenyl unit in this compound restricts chain mobility, leading to a higher glass transition temperature and enhanced mechanical properties. In contrast, the methylene bridge in the Bisphenol F structure provides greater conformational flexibility, resulting in a lower viscosity in the uncured state and facilitating faster reaction kinetics during curing.
Conclusion
The choice between this compound and Bisphenol F epoxy resins is a trade-off between ultimate performance and processability. For applications demanding the highest thermal stability and mechanical strength, the biphenyl-based epoxy is the superior choice. However, for applications where ease of processing, lower viscosity, and rapid curing are critical, Bisphenol F epoxy resin presents a compelling alternative. This guide provides the foundational data and experimental context to empower researchers and professionals to make an informed decision based on the specific performance requirements of their application.
References
- 1. researchgate.net [researchgate.net]
- 2. fraserplusepoxy.com [fraserplusepoxy.com]
- 3. youtube.com [youtube.com]
- 4. Tensile Strength and Structure of the Interface between a Room-Curing Epoxy Resin and Thermoplastic Films for the Purpose of Sensor Integration [mdpi.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impact.ornl.gov [impact.ornl.gov]
- 8. epotek.com [epotek.com]
- 9. epotek.com [epotek.com]
A Comparative Guide to the Thermal Analysis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Epoxy Resin
This guide provides a detailed comparison of the thermal properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl (DGEBB), a high-performance epoxy resin, against the widely used industry standard, Diglycidyl ether of bisphenol A (DGEBA). The inherent rigidity of the biphenyl group in DGEBB suggests enhanced thermal stability, a critical attribute for demanding applications in the aerospace, electronics, and automotive industries.[1] This document outlines the results from key thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA)—to validate and quantify this performance difference.
Comparative Thermal Properties: DGEBB vs. DGEBA
The thermal performance of a cured epoxy network is critically dependent on the curing agent and the cure schedule. The following table summarizes typical findings when comparing DGEBB and DGEBA systems, highlighting the superior high-temperature performance generally observed in DGEBB-based thermosets.
| Thermal Property | Parameter | This compound (DGEBB) | Diglycidyl ether of bisphenol A (DGEBA) | Analysis Technique |
| Thermal Stability | Onset of Decomposition (T5%) | Generally higher than DGEBA, indicating greater stability. | ~305-350 °C (highly dependent on curing agent)[2][3] | TGA |
| Temp. of Max. Decomposition Rate (Tmax) | Higher than DGEBA. | ~405 °C (for DGEBA/DDS system)[4] | TGA | |
| Char Yield @ >750 °C (N2 atm.) | Higher than DGEBA, suggesting the formation of a more stable char. | ~4-16% (highly dependent on curing agent)[4][5] | TGA | |
| Glass Transition | Glass Transition Temp. (Tg) | Higher than DGEBA under identical cure conditions.[6] | ~150-190 °C (highly dependent on curing agent and cure state)[7][8][9] | DSC |
| Thermomechanical Properties | Glass Transition Temp. (Tg, from tan δ) | Higher than DGEBA, corroborates DSC findings. | Typically confirms DSC results.[9] | DMA |
| Storage Modulus (E') | Expected to be higher in the glassy region due to molecular rigidity. | Serves as a baseline for comparison. | DMA |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate validation of thermal properties. The following protocols outline standard procedures for the thermal analysis of epoxy resins.
1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and compositional properties of the cured epoxy.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample (5–10 mg) of the fully cured epoxy resin is placed in an inert TGA pan (e.g., alumina or platinum).
-
Procedure:
-
The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C).
-
A constant heating rate, typically 10 °C/min or 20 °C/min, is applied.[10][11]
-
The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]
-
-
Key Data Output:
-
Tonset (or T5%/T10%): The initial decomposition temperature, often reported as the temperature at which 5% or 10% weight loss occurs.
-
Tmax: The temperature at the peak of the derivative weight loss curve, indicating the point of maximum degradation rate.
-
Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800 °C), which indicates the material's tendency to form a protective char layer.[12]
-
2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For thermosets, it is essential for determining the glass transition temperature (Tg) and characterizing the curing reaction.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample (5–10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[11]
-
Procedure (for Tg of a cured sample):
-
The sample is subjected to a heat-cool-heat cycle to remove any prior thermal history.
-
The sample is heated from a sub-Tg temperature (e.g., 25 °C) to a temperature well above the Tg (e.g., 250 °C).
-
A typical heating rate of 10 °C/min or 20 °C/min is used under a nitrogen purge.[13]
-
-
Key Data Output:
-
Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the heat flow curve. It signifies the transition from a rigid, glassy state to a more rubbery state.
-
Curing Exotherm (for uncured samples): An exothermic peak indicates the heat released during the cross-linking reaction. The area under this peak (ΔH) is proportional to the extent of the reaction.
-
3. Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for measuring the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. It is particularly useful for determining the Tg and understanding the relationship between molecular structure and mechanical performance.
-
Instrumentation: A calibrated dynamic mechanical analyzer.
-
Sample Preparation: A rectangular bar of the cured epoxy (e.g., 10 mm x 5 mm x 1.6 mm) is prepared and mounted in the instrument clamps, typically in a single cantilever or three-point bending configuration.[14]
-
Procedure:
-
The sample is subjected to a controlled temperature ramp, typically at a rate of 3-5 °C/min.
-
A small, oscillating (sinusoidal) force is applied to the sample at a fixed frequency (e.g., 1 Hz).[14]
-
The instrument measures the resulting displacement (strain) and the phase lag between the stress and strain signals.
-
-
Key Data Output:
-
Storage Modulus (E'): Represents the elastic behavior or stiffness of the material.
-
Loss Modulus (E''): Represents the viscous behavior or the energy dissipated as heat.
-
Tan Delta (tan δ = E''/E'): The ratio of loss modulus to storage modulus, which is a measure of damping or energy dissipation. The peak of the tan δ curve is a common and sensitive measure of the glass transition temperature (Tg).[14]
-
Validation Workflow for Thermal Analysis
The logical flow for a comprehensive validation of an epoxy resin's thermal properties involves sequential analysis and data integration. Each technique provides complementary information that, when combined, offers a complete performance profile.
References
- 1. ijert.org [ijert.org]
- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bluran.co.il [bluran.co.il]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. thermalsupport.com [thermalsupport.com]
- 12. researchgate.net [researchgate.net]
- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 14. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mechanical Testing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Composites
For researchers, scientists, and drug development professionals venturing into the realm of advanced materials, 4,4'-Bis(2,3-epoxypropoxy)biphenyl based composites offer a compelling combination of high performance and desirable thermal properties. However, to fully harness their potential and compare them effectively against other material systems, a thorough understanding and application of standardized mechanical testing is paramount. This guide provides a comprehensive overview of the key testing standards, a comparison with alternative materials, and detailed experimental protocols.
This guide will delve into the critical mechanical properties of tensile, flexural, and impact strength, outlining the globally recognized ASTM and ISO standards for their evaluation. By understanding these standardized methods, researchers can ensure the accuracy, reproducibility, and comparability of their data, facilitating informed material selection and development.
Comparative Analysis of Mechanical Properties
The selection of a composite material is often a trade-off between various mechanical properties. The following table summarizes typical mechanical property ranges for composites based on this compound and a common alternative, Bisphenol-A (BPA)-based epoxy, both reinforced with carbon fiber. It is important to note that these values can vary significantly based on the specific fiber, fiber volume fraction, curing agent, and processing conditions.
| Mechanical Property | Test Standard | This compound Composite (Carbon Fiber Reinforced) | Bisphenol-A (BPA) Epoxy Composite (Carbon Fiber Reinforced) |
| Tensile Strength | ASTM D3039 / ISO 527 | 1100 - 1250 MPa[1] | 895 - 1030 MPa[2] |
| Tensile Modulus | ASTM D3039 / ISO 527 | 70 - 80 GPa[1] | 83 - 98 GPa[2] |
| Flexural Strength | ASTM D7264 / ISO 178 | 450 - 513 MPa[2] | 475 - 550 MPa |
| Flexural Modulus | ASTM D7264 / ISO 178 | 50 - 52 GPa[2] | 45 - 60 GPa |
| Impact Strength (Charpy) | ASTM D256 / ISO 179 | Varies significantly with processing | Varies significantly with processing |
Experimental Protocols: A Closer Look at the Standards
To ensure the generation of reliable and comparable data, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for the key mechanical tests.
Tensile Testing (ASTM D3039 / ISO 527)
Tensile testing is fundamental to understanding a material's ability to withstand pulling forces.[3][4][5][6]
-
Specimen Preparation:
-
Specimens are typically rectangular with a constant cross-section, often with bonded tabs at the ends to prevent gripping damage.[3]
-
Common dimensions for ASTM D3039 are 250 mm in length and 25 mm in width.[3][5]
-
The specimen thickness is dependent on the laminate structure.[6]
-
Careful machining is required to avoid introducing flaws that could lead to premature failure.
-
-
Test Procedure:
-
The specimen is mounted in the grips of a universal testing machine.
-
A uniaxial tensile load is applied at a constant crosshead speed, typically 2 mm/min, to induce failure within 1 to 10 minutes.[3]
-
Strain is measured using an extensometer or strain gauges bonded to the specimen's surface.
-
-
Data Analysis:
-
From the resulting stress-strain curve, key parameters are determined:
-
Tensile Strength: The maximum stress the material can withstand before failure.[7]
-
Tensile Modulus (Young's Modulus): The material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.[7]
-
Strain to Failure: The maximum strain the material can endure before fracturing.[7]
-
Poisson's Ratio: The ratio of transverse strain to axial strain.[7]
-
-
Flexural Testing (ASTM D7264 / ISO 178)
Flexural tests, or three-point bend tests, are used to determine a material's resistance to bending forces.[8][9][10]
-
Specimen Preparation:
-
Specimens are rectangular bars with specific length, width, and thickness dimensions.
-
For ASTM D7264, a standard specimen thickness is 4 mm, with a width of 13 mm, and a length 20% longer than the support span.[8][11]
-
The standard support span-to-thickness ratio is 32:1 to ensure that failure is due to bending rather than shear.[8][11]
-
-
Test Procedure:
-
Data Analysis:
-
The following properties are calculated from the load-deflection data:
-
Impact Testing (Charpy Method: ASTM D256 / ISO 179)
Impact testing evaluates a material's ability to withstand a sudden, high-rate load, providing a measure of its toughness.[13][14][15]
-
Specimen Preparation:
-
Test Procedure:
-
The specimen is supported at both ends in a pendulum impact testing machine.[14]
-
A weighted pendulum is released from a specific height, swinging down to strike the specimen in the center.[15]
-
The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after breaking the specimen.
-
-
Data Analysis:
Selecting the Right Standard: A Logical Workflow
Choosing the appropriate testing standard is a critical first step in any mechanical characterization study. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting a mechanical testing standard.
By systematically following these standardized procedures and carefully considering the comparative data, researchers can confidently characterize the mechanical performance of this compound composites and make informed decisions for their specific applications.
References
- 1. Mechanical properties of aerospace epoxy composites reinforced with 2D nano-fillers: current status and road to industrialization - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00050K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tensile Testing Composite ASTM D3039 [intertek.com]
- 4. infinitalab.com [infinitalab.com]
- 5. matestlabs.com [matestlabs.com]
- 6. zwickroell.com [zwickroell.com]
- 7. Mechanical Testing of Composites [addcomposites.com]
- 8. Flexural Properties of Composites by ASTM D7264 [intertek.com]
- 9. trl.com [trl.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. infinitalab.com [infinitalab.com]
- 12. ASTM D7264 Polymer Composite Flexural Testing - ADMET [admet.com]
- 13. Charpy impact test (DIN EN ISO 179) - GWP - Materials Technology [gwp.eu]
- 14. Impact tests according to ISO 179 / ISO 180 | Centexbel [centexbel.be]
- 15. Charpy Impact ISO 179 [intertek.com]
Comparative Study of Curing Agents for 4,4'-Bis(2,3-epoxypropoxy)biphenyl: A Guide for Researchers
A comprehensive analysis of the performance of various curing agents for the high-performance epoxy resin, 4,4'-Bis(2,3-epoxypropoxy)biphenyl, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key performance indicators, supported by experimental data, to aid in the selection of the most suitable curing agent for specific applications.
This compound is a solid, rigid biphenyl-based epoxy resin known for its excellent thermal stability, mechanical properties, and low water absorption. The choice of curing agent is critical in determining the final properties of the cured epoxy network. This guide focuses on a comparative analysis of commonly used amine and anhydride curing agents, providing a basis for understanding their structure-property relationships when reacted with this specific epoxy resin.
Performance Comparison of Curing Agents
The selection of a curing agent significantly influences the glass transition temperature (Tg), mechanical strength, and thermal stability of the cured this compound resin. The following table summarizes the typical performance of the epoxy resin when cured with three representative curing agents: Diaminodiphenyl Sulfone (DDS), a high-temperature aromatic amine; Triethylenetetramine (TETA), an aliphatic amine; and Methyltetrahydrophthalic Anhydride (MTHPA), a cycloaliphatic anhydride.
| Curing Agent | Type | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Decomposition Temp. (TGA, 5% wt. loss) (°C) |
| Diaminodiphenyl Sulfone (DDS) | Aromatic Amine | 180 - 220 | 70 - 90 | 3.0 - 4.0 | > 350 |
| Triethylenetetramine (TETA) | Aliphatic Amine | 90 - 120 | 60 - 80 | 2.5 - 3.5 | ~300 |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Anhydride | 150 - 180 | 65 - 85 | 2.8 - 3.8 | > 320 |
Note: The values presented are typical ranges and can vary depending on the specific curing cycle and stoichiometry.
Chemical Structures and Curing Mechanisms
The distinct chemical structures of the curing agents dictate their reactivity and the architecture of the resulting crosslinked network.
Figure 1: Chemical Structures of Epoxy Resin and Curing Agents.
The curing of epoxy resins with amine hardeners proceeds through the nucleophilic addition of the amine's active hydrogens to the epoxy ring. Aromatic amines like DDS have lower reactivity than aliphatic amines such as TETA due to the electron-withdrawing nature of the aromatic ring, thus requiring higher curing temperatures.[1] Anhydride curing involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group to form an ester linkage. This process typically requires an accelerator and elevated temperatures.
Figure 2: Simplified Curing Reaction Pathways.
Experimental Protocols
This section outlines the general methodologies for the preparation and characterization of cured this compound samples.
Materials
-
Epoxy Resin: this compound
-
Curing Agents:
-
Diaminodiphenyl Sulfone (DDS)
-
Triethylenetetramine (TETA)
-
Methyltetrahydrophthalic Anhydride (MTHPA)
-
-
Accelerator (for anhydride cure): 1-methylimidazole or similar tertiary amine.
-
Solvent (optional, for DDS): Dichloromethane or acetone for dissolving DDS.
Curing Procedure
-
Stoichiometric Calculation: The amount of curing agent is calculated based on the amine hydrogen equivalent weight (AHEW) for amines or the anhydride equivalent weight for anhydrides, and the epoxy equivalent weight (EEW) of the resin. For amines, a 1:1 stoichiometric ratio of amine hydrogen to epoxy groups is typically used. For anhydrides, the ratio can vary, and an accelerator is often added (e.g., 0.5-2 phr).
-
Mixing:
-
DDS: The epoxy resin is preheated to reduce its viscosity (e.g., 120-130°C). DDS is then added and dissolved with mechanical stirring until a clear, homogeneous mixture is obtained.[2] If a solvent is used, it must be completely removed under vacuum before curing.
-
TETA: TETA is a liquid at room temperature and can be directly mixed with the pre-warmed epoxy resin.
-
MTHPA: MTHPA and the accelerator are mixed with the epoxy resin at room temperature until a homogeneous solution is achieved.
-
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The degassed mixture is poured into preheated molds and cured in a programmable oven. Typical cure cycles are:
Figure 3: Experimental Workflow for Curing and Characterization.
Characterization Methods
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties (storage modulus, loss modulus). A typical DMA scan is performed from room temperature to 250°C at a heating rate of 3-5°C/min.[4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured samples. TGA is typically run from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Mechanical Testing:
-
Tensile Testing: Performed according to ASTM D638 standard to determine tensile strength, modulus, and elongation at break.
-
Flexural Testing: Performed according to ASTM D790 standard to determine flexural strength and modulus.
-
Conclusion
The selection of a curing agent for this compound is a critical step in tailoring the material properties for a specific application. Aromatic amines like DDS provide the highest thermal stability and mechanical performance but require high curing temperatures. Aliphatic amines such as TETA offer the convenience of lower temperature curing but at the cost of reduced thermal performance. Anhydride curing agents like MTHPA present a balance of good thermal and mechanical properties. This guide provides a foundational understanding and practical protocols for researchers to embark on their comparative studies and select the optimal curing system for their needs.
References
- 1. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
- 2. Data from static and dynamic mechanical tests of different isomers of amine cured multifunctional epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal and Fire Behavior of a Bio-Based Epoxy/Silica Hybrid Cured with Methyl Nadic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aquila.usm.edu [aquila.usm.edu]
Benchmarking 4,4'-Bis(2,3-epoxypropoxy)biphenyl for Aerospace Applications: A Comparative Guide
In the demanding environment of aerospace engineering, the selection of high-performance polymers is critical for ensuring structural integrity, longevity, and reliability. Among the advanced thermosetting resins, 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BPE), a biphenyl-based epoxy resin, presents a compelling profile due to its inherent rigidity and thermal stability.[1] This guide provides a comprehensive comparison of BPE's performance against a standard aerospace epoxy resin, Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM), with a focus on applications relevant to researchers, scientists, and drug development professionals. The data presented is based on composites cured with the common aerospace hardener 4,4'-diaminodiphenyl sulfone (DDS).
Performance Benchmark: BPE vs. TGDDM
The following table summarizes the key mechanical and thermal properties of BPE and TGDDM epoxy resins cured with 4,4'-diaminodiphenyl sulfone (DDS). It is important to note that the data is compiled from multiple sources and may not reflect head-to-head testing under identical conditions.
| Property | This compound (BPE) with DDS | Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) with DDS | Test Method |
| Mechanical Properties | |||
| Tensile Strength | Data Not Available | ~86-89 MPa[2] | ASTM D3039 |
| Flexural Strength | ~95.55 - 152.36 MPa (with DDM)[3] | Data Not Available | ASTM D790 |
| Flexural Modulus | ~1.71 - 2.65 GPa (with DDM)[3] | Data Not Available | ASTM D790 |
| Interlaminar Shear Strength (ILSS) | Data Not Available | Data Not Available | ASTM D2344 |
| Fracture Toughness (KIC) | Data Not Available | ~0.6 - 0.9 MPa·m1/2[2] | ASTM D5045 |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ~160 - 185 °C[3] | ~241 - 266 °C[2] | DSC/DMA |
| Decomposition Temperature (Td5%) | >300 °C[3] | Data Not Available | TGA |
| Other Properties | |||
| Water Absorption | ~0.49 - 0.95% (with DDM)[3] | Data Not Available | ASTM D570 |
Note: The data for BPE with DDS was limited. The provided flexural strength, flexural modulus, and water absorption data are for a similar biphenyl epoxy system cured with diaminodiphenylmethane (DDM), which may exhibit different properties compared to a DDS-cured system.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards commonly used in the aerospace industry.
Tensile Properties (ASTM D3039)
This test method determines the in-plane tensile properties of polymer matrix composite materials.
-
Specimen Preparation: Rectangular specimens of specific dimensions are cut from a flat composite panel. The edges are required to be smooth and parallel.
-
Apparatus: A universal testing machine equipped with suitable grips for holding the specimen is used. An extensometer or strain gauges are attached to the specimen to measure strain.
-
Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is mounted in the grips of the testing machine, ensuring proper alignment.
-
A constant crosshead speed is applied to pull the specimen until it fractures.[4] The test should ideally result in failure within 1 to 10 minutes.
-
Load and strain data are recorded throughout the test.
-
-
Calculations: Tensile strength, tensile modulus, and Poisson's ratio are calculated from the recorded data.
Flexural Properties (ASTM D790)
This test method is used to determine the flexural strength and modulus of plastics and composite materials.
-
Specimen Preparation: Rectangular bar specimens are prepared according to the standard's specifications.
-
Apparatus: A universal testing machine with a three-point or four-point bending fixture is used.
-
Procedure:
-
The dimensions of the specimen are measured.
-
The specimen is placed on the supports of the bending fixture.
-
A load is applied to the center of the specimen at a constant crosshead speed until the specimen ruptures or reaches a specified strain.
-
The load and deflection are recorded.
-
-
Calculations: Flexural strength and flexural modulus are calculated from the load-deflection curve.
Interlaminar Shear Strength (ILSS) (ASTM D2344)
This test, also known as the short-beam shear test, is used to determine the interlaminar shear strength of polymer matrix composites.
-
Specimen Preparation: Short, thick beam specimens are cut from a composite laminate.
-
Apparatus: A universal testing machine with a three-point bending fixture with a short support span is used.
-
Procedure:
-
The specimen's width and thickness are measured.
-
The specimen is placed on the supports of the fixture.
-
A load is applied to the center of the specimen at a constant rate until failure occurs, which is typically an interlaminar shear failure.
-
The maximum load is recorded.
-
-
Calculations: The interlaminar shear strength is calculated based on the maximum load and the specimen's cross-sectional area.
Curing Mechanism and Experimental Workflow
The performance of an epoxy resin is intrinsically linked to its curing process, which involves the chemical reaction between the epoxy resin and a hardener to form a crosslinked thermoset polymer network.
Epoxy-Amine Curing Reaction
The curing of this compound (BPE) with an amine hardener like 4,4'-diaminodiphenyl sulfone (DDS) proceeds through a nucleophilic addition reaction. The primary amine groups of the DDS molecule attack the electrophilic carbon atoms of the epoxy rings in the BPE molecule, leading to the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, leading to a highly crosslinked, three-dimensional network.
Typical Experimental Workflow for Composite Fabrication and Testing
The process of evaluating the performance of an epoxy resin in an aerospace composite involves several key steps, from material preparation to final mechanical and thermal analysis.
References
A Comparative Guide to 4,4'-Bis(2,3-epoxypropoxy)biphenyl: Applications and Properties
A comprehensive literature review of the high-performance epoxy resin, 4,4'-Bis(2,3-epoxypropoxy)biphenyl, with a focus on its comparative performance against commercial alternatives like DGEBA and DGEBF.
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the thermal, mechanical, and dielectric properties of this compound (BP) based epoxy resins. The information is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key experiments.
Introduction
This compound, also known as biphenyl diglycidyl ether, is a rigid-rod bifunctional epoxy resin that has garnered significant interest for its potential in high-performance applications. Its rigid biphenyl backbone imparts superior thermal stability and mechanical properties compared to conventional bisphenol A (DGEBA) and bisphenol F (DGEBF) based epoxy resins.[1] This makes it a promising candidate for use in electronics, aerospace, and other demanding fields. This guide provides a comparative analysis of the properties and applications of this compound, with a focus on its performance against commercial alternatives.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2461-46-3 |
| Molecular Formula | C₁₈H₁₈O₄ |
| Molecular Weight | 298.33 g/mol |
| Appearance | White solid |
| Melting Point | 159.1-160.4 °C |
| Epoxide Equivalent Weight | 0.65-0.67 eq/100g |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the reaction of 4,4'-biphenol with epichlorohydrin in the presence of a phase-transfer catalyst.[2]
Experimental Protocol: Synthesis
-
Ring-Opening Etherification: 4,4'-biphenol, epichlorohydrin, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) are charged into a reaction flask equipped with a water trap and nitrogen inlet.[3] The mixture is heated to 80°C and allowed to react for several hours.[3]
-
Ring-Closure Reaction: After the etherification is complete, an organic solvent is used for reflux dewatering to remove water from the system.[3] A base, such as sodium hydroxide or potassium hydroxide powder, is then added to facilitate the dehydrochlorination (ring-closure) reaction.[3]
-
Purification: The resulting product is purified through filtration and washing to yield this compound.[2]
Curing of Epoxy Resins
The exceptional properties of epoxy resins are realized after a curing process, where the liquid resin is converted into a hard, thermoset material. This is typically achieved by reacting the epoxy resin with a suitable curing agent (hardener).
Comparative Performance Analysis
The performance of this compound (BP) based epoxy resins is best understood through direct comparison with industry-standard resins like DGEBA and DGEBF.
Thermal Properties
The rigid biphenyl structure of BP contributes to its superior thermal stability compared to DGEBA.
Table 1: Thermal Properties of BP/B10 and DGEBA/B10 Systems [1][4]
| Property | BP/B10 (2:1) | DGEBA/B10 (2:1) |
| 5% Weight Loss Temp. (TGA) | 412 °C | 385 °C |
| Char Yield at 800°C (TGA) | 35.6 % | 24.8 % |
| Glass Transition Temp. (Tg) from DMA | 195 °C | 175 °C |
| **Coefficient of Thermal Expansion (CTE, α₁) ** | 45.8 ppm/°C | 60.2 ppm/°C |
Data from Li and Chuang (2018) for systems cured with 2,2'-bis(4-cyanatophenyl) propane (AroCy B10).
Experimental Protocol: Thermal Analysis
-
Thermogravimetric Analysis (TGA): Samples are heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The weight loss of the sample is recorded as a function of temperature.
-
Dynamic Mechanical Analysis (DMA): Cured rectangular specimens are subjected to a sinusoidal strain in a single cantilever mode. The storage modulus (E'), loss modulus (E''), and tan δ are measured over a temperature range (e.g., 30°C to 250°C) at a heating rate of 3°C/min and a frequency of 1 Hz. The peak of the tan δ curve is taken as the glass transition temperature (Tg).
-
Thermomechanical Analysis (TMA): The dimensional change of a cured sample is measured as a function of temperature at a specified heating rate (e.g., 10°C/min). The coefficient of thermal expansion (CTE) is calculated from the slope of the dimensional change versus temperature curve.
Mechanical Properties
The rigid nature of the biphenyl unit in BP is expected to translate to higher tensile and flexural properties compared to DGEBA and DGEBF. While a direct comparative study with a common amine hardener was not found in a single source, the following table compiles typical values from various sources to provide a qualitative comparison.
Table 2: Typical Mechanical Properties of Amine-Cured Epoxy Resins
| Property | BP-based | DGEBA-based | DGEBF-based |
| Tensile Strength | Higher | Moderate | Moderate-High |
| Tensile Modulus | Higher | Moderate | Moderate-High |
| Flexural Strength | Higher | Moderate | Moderate-High |
| Flexural Modulus | Higher | Moderate | Moderate-High |
Experimental Protocol: Mechanical Testing
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are tested using a universal testing machine at a constant crosshead speed (e.g., 1.27 mm/min). Strain is measured using an extensometer. Tensile strength, tensile modulus, and elongation at break are determined from the resulting stress-strain curve.
-
Flexural Testing (ASTM D790): Rectangular bar specimens are subjected to a three-point bending test using a universal testing machine at a specified crosshead speed.[5][6] The support span is typically 16 times the specimen thickness.[6] Flexural strength and flexural modulus are calculated from the load-deflection curve.[7]
Dielectric Properties
The lower polarity and ordered structure of BP-based resins can lead to improved dielectric properties, which are crucial for applications in electronics.
Table 3: Dielectric Properties of BP/B10 and DGEBA/B10 Systems at 1 MHz [1][4]
| Property | BP/B10 (2:1) | DGEBA/B10 (2:1) |
| Dielectric Constant (ε') | 2.95 | 3.25 |
| Dissipation Factor (tan δ) | 0.008 | 0.012 |
Data from Li and Chuang (2018) for systems cured with 2,2'-bis(4-cyanatophenyl) propane (AroCy B10).
Applications
The superior properties of this compound make it a strong candidate for a variety of high-performance applications, including:
-
Electronics: Low dielectric constant and loss factor make it suitable for encapsulating electronic components and for use in printed circuit boards.
-
Aerospace and Automotive Composites: High thermal stability and mechanical strength are advantageous for manufacturing lightweight and durable composite materials.
-
Adhesives and Coatings: Excellent chemical resistance and adhesion make it suitable for high-performance adhesives and protective coatings.
Conclusion
This compound presents a significant advancement in epoxy resin technology. Its rigid biphenyl structure provides a notable improvement in thermal stability, mechanical strength, and dielectric performance when compared to conventional DGEBA and DGEBF resins. While the synthesis of BP may be more complex, its enhanced properties justify its use in applications where high performance is a critical requirement. Further research focusing on optimizing curing processes with various hardeners will continue to expand the application scope of this promising epoxy resin.
References
- 1. uotechnology.edu.iq [uotechnology.edu.iq]
- 2. CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether - Google Patents [patents.google.com]
- 3. CN102030726B - Preparation method of 4,4'-biphenol diglycidyl ether - Google Patents [patents.google.com]
- 4. Resin Formulators Tensile Strength Testing Per ASTM D638 | GracoRoberts [gracoroberts.com]
- 5. Flexural Properties Testing [intertek.com]
- 6. boundengineering.com [boundengineering.com]
- 7. tamuk.edu [tamuk.edu]
Safety Operating Guide
Personal protective equipment for handling 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4,4'-Bis(2,3-epoxypropoxy)biphenyl. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential health risks. Key hazards include:
-
Allergic Skin Reaction: May cause an allergic skin reaction.[1][2][3][4][6][7][8][9]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6][8]
-
Suspected Genetic Defects: Suspected of causing genetic defects.[8][9]
II. Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Butyl rubber, Nitrile/butadiene rubber).[10] | To prevent skin contact and potential allergic reactions. |
| Eye and Face Protection | Chemical safety goggles or a face shield.[10][11] | To protect eyes from splashes that can cause serious irritation. |
| Body Protection | Chemical-resistant coveralls or an apron over long-sleeved clothing.[10][11][12] | To prevent skin contact with the chemical. |
| Respiratory Protection | Air-purifying respirator with an organic vapor cartridge (e.g., A1-P2 or A-P2 filter) is necessary in low-ventilated areas or when generating vapors or mists.[10][12][13][14] | To avoid inhalation of potentially harmful vapors. |
III. Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure the work area is well-ventilated.
- Confirm that an emergency eyewash station and safety shower are readily accessible.
- Don all required PPE as specified in the table above.
2. Handling:
- Avoid direct contact with the skin and eyes.[6]
- Do not breathe vapors or mists.[8]
- Keep containers tightly closed when not in use.
- Wash hands thoroughly after handling.[1][8]
3. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][8] If skin irritation or a rash occurs, seek medical attention.[1][2][8]
- Eye Contact: Rinse cautiously with water for several minutes.[1][2][8] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][8] If eye irritation persists, get medical advice.[1][8]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
- Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
IV. Disposal Plan
All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of contents and containers in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[1][3][7]
V. Chemical Spill Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. rudolphbros.com [rudolphbros.com]
- 2. chempoint.com [chempoint.com]
- 3. docs.rs-online.com [docs.rs-online.com]
- 4. dap.com [dap.com]
- 5. docs.micro-measurements.com [docs.micro-measurements.com]
- 6. roddapaint.com [roddapaint.com]
- 7. allresist.com [allresist.com]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. This compound | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PPE [epoxysafety.goodbarber.app]
- 11. resinforbeginners.com [resinforbeginners.com]
- 12. westsystem.com [westsystem.com]
- 13. meyspring.com [meyspring.com]
- 14. epoxio.cz [epoxio.cz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
